Yellow 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1342-03-6 |
|---|---|
Molecular Formula |
C10H6Cl3N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Identity of "Yellow 1"
Introduction: The designation "Yellow 1" is ambiguous and can refer to at least two distinct chemical entities in the Colour Index International registry. This guide provides a detailed technical overview of the two most common compounds associated with this name: C.I. Acid this compound (C.I. 10316) , also known as Naphthol Yellow S, and C.I. Acid Yellow 3 (C.I. 47005) , commonly known as Quinoline Yellow WS. For researchers, scientists, and professionals in drug development, precise identification is critical. This document delineates the chemical structure, physicochemical properties, and relevant experimental protocols for each compound.
Clarification of "this compound" Nomenclature
The term "this compound" lacks specificity without a Colour Index (C.I.) number. The following diagram illustrates the divergence in chemical identity.
C.I. Acid this compound (Naphthol Yellow S)
C.I. Acid this compound, also known as Naphthol Yellow S or D&C Yellow No. 7, is a nitro dye based on a naphthalenesulfonic acid structure.[1][2][3][4]
Chemical Structure and Identification
-
Chemical Name: Disodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate[2][3][4]
-
Synonyms: Naphthol Yellow S, C.I. 10316, D&C Yellow No. 7[1][2][3]
-
Molecular Structure Class: Nitro Dye[1]
The structure is characterized by a naphthalene ring system substituted with two nitro groups, a hydroxyl group, and a sulfonic acid group, which exists as a disodium salt.[4][6]
Physicochemical Properties
The quantitative data for C.I. Acid this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 358.19 g/mol | [1][5] |
| Melting Point | >300 °C | [5] |
| Solubility | Soluble in cold and hot water; slightly soluble in alcohol. | [1] |
| Appearance | Pale yellow to orange powder | [5] |
| Stability | Stable; incompatible with strong oxidizing agents. | [5] |
C.I. Acid Yellow 3 (Quinoline Yellow WS)
Quinoline Yellow WS (Water Soluble) is a quinophthalone dye.[7][8] It is important to distinguish it from its water-insoluble precursor, Quinoline Yellow SS (Spirit Soluble).[7][9] The water-soluble form is used as a food colorant (E104) in some regions and as a cosmetic and drug colorant (D&C Yellow No. 10) in the US.[8]
Chemical Structure and Identification
Quinoline Yellow WS is not a single compound but a mixture of the sodium salts of mono-, di-, and trisulfonated derivatives of 2-(2-quinolyl)indan-1,3-dione.[8][9][10] The principal component is the disulfonate.[8][9][10]
-
Chemical Name: Sodium 2-(1,3-dioxoindan-2-yl)quinolinedisulfonate (principal component)[8]
-
Synonyms: C.I. Acid Yellow 3, Food Yellow 13, D&C Yellow No. 10, C.I. 47005[8]
-
Molecular Structure Class: Quinophthalone Dye
-
Chemical Formula: C₁₈H₉NNa₂O₈S₂ (principal component)[11]
-
CAS Number: 8004-92-0[9]
The core structure is 2-(2-quinolyl)indan-1,3-dione, which is sulfonated to impart water solubility.[10]
Synthesis Pathway Overview
The synthesis of Quinoline Yellow WS is a two-step process. First, the insoluble dye Quinoline Yellow SS is formed, which is then sulfonated.
The initial step involves the fusion of quinaldine and phthalic anhydride at high temperatures.[7][12] The resulting Quinoline Yellow SS is then sulfonated with fuming sulfuric acid (oleum) to produce the water-soluble mixture.[10][13]
Physicochemical Properties
The properties of the principal component of Quinoline Yellow WS are listed below.
| Property | Value | Reference(s) |
| Molecular Weight | 477.38 g/mol (disodium disulfonate) | [9][11] |
| Melting Point | 150 °C (with decomposition) | [9] |
| Solubility | Freely soluble in water; sparingly in ethanol. | [10] |
| Appearance | Greenish-yellow powder or granules | [9][10] |
| Maximum Absorption (λmax) | ~414 - 416 nm (in aqueous solution) | [8][10] |
Experimental Protocols
This protocol is based on the JECFA (Joint FAO/WHO Expert Committee on Food Additives) monograph for Quinoline Yellow.[10][14]
-
Objective: To determine the total dye content in a sample.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the Quinoline Yellow sample in water.
-
Create a series of dilutions to fall within the linear range of the spectrophotometer.
-
Measure the absorbance of each dilution at the wavelength of maximum absorption, approximately 414 nm.[10]
-
Use the specified absorptivity value (a) of 87.9 L/(g·cm) to calculate the concentration and thereby the total coloring matter percentage.[10]
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate and quantify the mono-, di-, and trisulfonated components of Quinoline Yellow WS.[10][11]
-
Objective: To separate and quantify the different sulfonated species in a sample.
-
Instrumentation: HPLC system with a UV or Diode-Array Detector (DAD).
-
Methodology Summary:
-
Column: C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm).[15]
-
Mobile Phase: A gradient elution using two solvents is typical. For example:
-
Detection: UV detection at a specified wavelength, such as 254 nm.[10]
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 100 mL of a water/methanol mixture (75:25).[10]
-
Quantification: Calibrate the system using standard solutions of known concentrations. The relative peak areas correspond to the percentages of the different sulfonated components.
-
Conclusion
The designation "this compound" is insufficient for precise scientific communication. It is imperative to use the specific Colour Index number—C.I. 10316 for the nitro dye Naphthol Yellow S or C.I. 47005 for the quinophthalone dye mixture Quinoline Yellow WS—to avoid ambiguity. The two compounds possess fundamentally different chemical structures, leading to distinct physicochemical properties and applications. The analytical methods detailed herein provide a framework for the identification and quantification of these substances in a research or quality control setting.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Acid this compound [tiiips.com]
- 3. Ext. D&C Yellow No. 7 [tiiips.com]
- 4. D&C Yellow No. 7 - Descrizione [tiiips.com]
- 5. Acid this compound [chembk.com]
- 6. Acid this compound | C10H4N2Na2O8S | CID 2724063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinoline Yellow SS - Wikipedia [en.wikipedia.org]
- 8. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]
- 9. Quinoline_Yellow_WS [chemeurope.com]
- 10. openknowledge.fao.org [openknowledge.fao.org]
- 11. fao.org [fao.org]
- 12. RU2147311C1 - Method of preparing dye quinoline yellow - Google Patents [patents.google.com]
- 13. US4398916A - Process for purification of quinoline yellow - Google Patents [patents.google.com]
- 14. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 15. The Determination of Food Dyes in Vitamins by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of C.I. Pigment Yellow 1
For Researchers, Scientists, and Drug Development Professionals
C.I. Pigment Yellow 1, known by various names including Hansa Yellow G, Arylide Yellow, and its Colour Index (C.I.) name 11680, is a synthetic monoazo pigment discovered in the early 20th century.[1][2][3] It is an organic compound widely utilized as a colorant in plastics, paints, inks, and cosmetics.[1][4] Its synthesis is a classic example of azo coupling, a fundamental reaction in the production of a vast array of colorants.[5] This guide provides a detailed overview of the synthesis and purification methodologies for Pigment this compound, complete with experimental protocols, quantitative data, and process diagrams.
Chemical Identity and Properties
Pigment this compound is characterized by its bright, greenish-yellow hue and good lightfastness, though it can be susceptible to bleeding in certain solvents.[3][6]
| Property | Value | Reference |
| C.I. Name | Pigment this compound (PY 1) | [3] |
| C.I. Number | 11680 | [7][8] |
| CAS Number | 2512-29-0 | [8][9] |
| Chemical Formula | C₁₇H₁₆N₄O₄ | [9][10] |
| Molecular Weight | 340.33 g/mol | [8][10] |
| Chemical Name | 2-[(4-Methyl-2-nitrophenyl)azo]-3-oxo-N-phenylbutyramide | [11][12] |
| Physical Form | Yellow odorless powder | [10] |
| Melting Point | >255 °C (decomposes) | [8] |
Synthesis of Pigment this compound
The industrial synthesis of Pigment this compound is achieved through a two-stage azo coupling reaction.[1][5] The first stage is the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with a coupling agent.
Stage 1: Diazotization of 4-Methyl-2-nitroaniline In this step, 4-methyl-2-nitroaniline (also known as 2-nitro-p-toluidine) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures to form the corresponding diazonium salt.[7][13]
Stage 2: Azo Coupling with Acetoacetanilide The diazonium salt is an electrophile that then reacts with the electron-rich coupling agent, acetoacetanilide, in an electrophilic aromatic substitution reaction to form the final azo pigment.[1][13] The reaction pH is critical and is typically adjusted to be between 4.5 and 6 to facilitate the coupling.[14]
Below is a diagram illustrating the overall synthesis pathway.
Detailed Experimental Protocol for Synthesis
This protocol is a representative procedure derived from common practices in azo pigment manufacturing.[13][15]
Materials and Equipment:
-
4-Methyl-2-nitroaniline
-
Acetoacetanilide
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 30-35%)
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate
-
Ice
-
Deionized Water
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
pH meter
Procedure:
-
Preparation of the Diazo Component:
-
In a jacketed reaction vessel, add 15.2 g (0.1 mol) of 4-methyl-2-nitroaniline to 200 mL of water and 25 mL of concentrated hydrochloric acid.
-
Stir the mixture to form a fine slurry.
-
Cool the slurry to 0-5 °C using a circulating chiller and by adding ice directly to the mixture.
-
In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 40 mL of water.
-
Slowly add the sodium nitrite solution to the amine slurry over 30 minutes, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt solution.
-
-
Preparation of the Coupling Component:
-
In a separate, larger vessel, dissolve 17.7 g (0.1 mol) of acetoacetanilide in 200 mL of water and 10 g of 50% sodium hydroxide solution.
-
Stir until a clear solution is obtained.
-
Cool this solution to 10-15 °C.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the acetoacetanilide solution over a period of 1-2 hours.
-
Maintain the temperature of the reaction mixture at 15-20 °C.
-
During the addition, continuously monitor and control the pH of the mixture, keeping it in the range of 5-6 by adding a solution of sodium acetate as a buffer.
-
A yellow precipitate of Pigment this compound will form immediately.
-
After the addition is complete, stir the pigment slurry for an additional 2-4 hours to ensure the reaction goes to completion.
-
-
Post-Reaction Treatment:
-
Heat the pigment slurry to 90-95 °C and hold at this temperature for 30-60 minutes. This step helps in crystal growth and improves pigment properties.
-
Allow the slurry to cool to approximately 60 °C before proceeding to filtration.
-
Synthesis Data Summary
| Parameter | Value |
| Reactant 1 (Diazo) | 4-Methyl-2-nitroaniline |
| Reactant 2 (Coupler) | Acetoacetanilide |
| Diazotization Temp. | 0 - 5 °C |
| Coupling Temp. | 15 - 20 °C |
| Coupling pH | 5.0 - 6.0 |
| Reaction Time | 4 - 7 hours |
| Post-reaction Heating | 90 - 95 °C |
| Theoretical Yield | ~34 g (for 0.1 mol scale) |
Purification of Pigment this compound
The crude pigment synthesized contains residual salts, unreacted intermediates, and by-products. Purification is crucial to achieve the desired coloristic properties, chemical purity, and stability. The standard purification process involves filtration, extensive washing, drying, and grinding.
Detailed Experimental Protocol for Purification
Materials and Equipment:
-
Crude Pigment this compound slurry
-
Deionized water
-
Buchner funnel and vacuum flask, or filter press
-
Drying oven
-
Grinder or mill
Procedure:
-
Filtration:
-
Filter the cooled crude pigment slurry using a Buchner funnel under vacuum or an industrial filter press.
-
Collect the solid pigment, known as the wetcake or presscake.
-
-
Washing:
-
Wash the filter cake thoroughly with hot deionized water (60-80 °C).
-
Continue washing until the filtrate is colorless and free of chloride ions (tested by adding a drop of silver nitrate solution to the filtrate; no white precipitate should form).
-
For higher purity, the wetcake can be removed from the filter, re-slurried in a large volume of hot deionized water, stirred for 30-60 minutes, and then filtered again. This process can be repeated multiple times.[15]
-
-
Drying:
-
Grinding and Milling:
-
The dried pigment consists of large aggregates. To achieve the final desired particle size and dispersibility, the product must be mechanically ground or milled.
-
Specialized techniques, such as salt-kneading (milling the pigment with an inorganic salt like NaCl and a wetting agent, followed by washing out the salt), can be employed to produce more transparent grades with higher surface areas.[16][17]
-
Purification Data Summary
| Parameter | Condition | Purpose |
| Washing Medium | Hot Deionized Water | Removal of inorganic salts and soluble impurities |
| Washing Endpoint | Salt-free filtrate (e.g., negative AgNO₃ test) | Ensure high purity |
| Drying Temperature | 65 - 80 °C | Removal of water without thermal degradation |
| Post-treatment | Mechanical Grinding/Milling | Particle size reduction and deagglomeration |
Conclusion
The synthesis and purification of C.I. Pigment this compound are well-established processes rooted in the principles of azo chemistry. The core of the synthesis is the diazotization of 4-methyl-2-nitroaniline followed by its azo coupling with acetoacetanilide. Precise control over reaction parameters such as temperature and pH is paramount for achieving high yield and the desired pigmentary characteristics. Subsequent purification via thorough washing, controlled drying, and mechanical grinding is essential to remove impurities and develop the final product's color strength, hue, and application performance. The methodologies described provide a robust framework for the laboratory-scale synthesis and industrial manufacturing of this important colorant.
References
- 1. Arylide yellow - Wikipedia [en.wikipedia.org]
- 2. Arylide yellow - ColourLex [colourlex.com]
- 3. Hansa yellow - CAMEO [cameo.mfa.org]
- 4. zeyachem.net [zeyachem.net]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. Buy Pigment this compound (PY-1) — lightfast pigment for paints. [pigment.com.ua]
- 7. specialchem.com [specialchem.com]
- 8. Fast Yellow G | 2512-29-0 [chemicalbook.com]
- 9. union-pigment.com [union-pigment.com]
- 10. C.I. Pigment this compound | C17H16N4O4 | CID 221491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cosmileeurope.eu [cosmileeurope.eu]
- 12. CI 11680 - Descrizione [tiiips.com]
- 13. US5151129A - Process for the production of pigments in the presence of an azo dyestuff - Google Patents [patents.google.com]
- 14. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pigment Yellow 151 synthesis - chemicalbook [chemicalbook.com]
- 16. EP1709122A1 - Preparation of yellow pigment - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Solvent Yellow 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 1, a monoazo dye, is a compound of significant interest in various scientific and industrial fields. Also known by its chemical names p-Aminoazobenzene and 4-(Phenylazo)aniline, it serves as a crucial intermediate in the synthesis of other dyes and has been utilized as a solvent dye in materials such as plastics, oils, and waxes.[1] From a toxicological and drug development perspective, its classification as a potential carcinogen has prompted extensive research into its metabolic pathways and interactions with biological macromolecules.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of Solvent this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological mechanism of action, tailored for a scientific audience.
Chemical and Physical Properties
Solvent this compound is an aromatic azo compound characterized by two benzene rings linked by an azo (-N=N-) group, with an amino (-NH2) group attached to one of the rings.[1] This structure is responsible for its characteristic yellow color. The compound appears as a yellow to orange crystalline powder or as odorless brownish-yellow needles with a bluish coating.[1][2]
Table 1: General and Physical Properties of Solvent this compound
| Property | Value | Reference(s) |
| CAS Number | 60-09-3 | [2] |
| Molecular Formula | C₁₂H₁₁N₃ | [1][2] |
| Molecular Weight | 197.24 g/mol | [2] |
| Appearance | Yellow to orange crystalline powder; Brownish-yellow needles | [1][2] |
| Melting Point | 123-126 °C | [4] |
| Boiling Point | >360 °C | [4] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, benzene, and oils. | [5] |
Table 2: Spectroscopic Data for Solvent this compound
| Spectroscopic Technique | Key Absorption Peaks/Features | Reference(s) |
| UV-Visible Spectroscopy | λmax at approximately 380 nm and 248 nm in methanol. | [6] |
| FTIR Spectroscopy | Characteristic peaks for N-H stretching, N=N stretching, and aromatic C-H and C=C bonds. | [7][8] |
| Raman Spectroscopy | Characteristic bands for the azo group and aromatic rings. | [9][10][11] |
Experimental Protocols
Synthesis of p-Aminoazobenzene
A common method for the synthesis of p-Aminoazobenzene involves a diazotization and coupling reaction.[5][12]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Carbon Tetrachloride (for recrystallization)
-
Ice bath
-
Beakers
-
Buchner funnel
Procedure:
-
In a beaker, dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated HCl and 20 ml of water. Cool the resulting solution to 5 °C in an ice bath.[5]
-
Separately, prepare a solution of 4 g of sodium nitrite in 20 ml of water.[5]
-
Slowly add the sodium nitrite solution to the cooled aniline hydrochloride solution with constant stirring to form benzene diazonium chloride. Maintain the temperature at 5 °C.[5][12]
-
In another beaker, prepare a solution of 4 ml of aniline in 4 ml of hydrochloric acid.[5]
-
Slowly add the aniline solution to the benzene diazonium chloride solution while stirring continuously.[5]
-
A yellow precipitate of p-aminoazobenzene will form.[5]
-
Filter the precipitate using a Buchner funnel and wash the crude product with water.[5][12]
-
For purification, recrystallize the crude sample from carbon tetrachloride to obtain pure p-aminoazobenzene.[5]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the analysis and quantification of Solvent this compound.[4][13][14]
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm length, 4.6 mm inner diameter, 5.0 µm particle size).[6]
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical starting point is a 60:40 (v/v) ratio of acetonitrile to water.[6][14]
-
Flow Rate: 1.0 ml/min.[15]
-
Detection: UV-Vis detector set at 380 nm.[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 25-30 °C.[6]
Sample Preparation:
-
Prepare a standard stock solution of Solvent this compound in a suitable solvent such as methanol or acetonitrile.
-
Prepare working standards by diluting the stock solution to a range of concentrations to create a calibration curve.
-
For unknown samples, dissolve a known weight of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Spectroscopic Analysis
UV-Visible Spectroscopy:
-
Dissolve a small amount of Solvent this compound in a suitable UV-grade solvent, such as methanol or ethanol, to prepare a dilute solution.[7][16]
-
Record the absorption spectrum from 200 to 600 nm using a double-beam UV-Vis spectrophotometer, using the pure solvent as a reference.[16]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
For solid samples, the KBr pellet method is commonly employed.[17][18]
-
Grind approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[18]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[18]
-
Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum.[18]
Raman Spectroscopy:
-
Place a small amount of the solid sample on a microscope slide.[10][19]
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a microscope for sample alignment.[19][20]
-
Focus the laser onto the sample and acquire the Raman spectrum.[19]
Biological Activity and Mechanism of Action
Solvent this compound is not biologically active in its parent form. Its carcinogenicity arises from its metabolic activation in the body, primarily in the liver, to reactive intermediates that can covalently bind to DNA, forming DNA adducts.[21] This process can lead to mutations and initiate the process of carcinogenesis.
The metabolic activation pathway involves a series of enzymatic reactions. Initially, Solvent this compound can be N-hydroxylated and subsequently esterified to form highly reactive electrophilic species. These electrophiles can then attack nucleophilic sites on DNA bases, primarily guanine, leading to the formation of DNA adducts.[2][22]
Caption: Metabolic activation pathway of Solvent this compound leading to DNA adduct formation and potential carcinogenesis.
Experimental Protocols for Biological Assays
Cell Viability Assay (MTT Assay): This assay is used to assess the cytotoxic effects of Solvent this compound on cultured cells.[21][23][24]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[24]
-
Treat the cells with various concentrations of Solvent this compound (dissolved in a suitable solvent like DMSO and then diluted in culture medium) for a specific duration (e.g., 24, 48, or 72 hours).[24]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[23]
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[24]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[23]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[23][24]
DNA Adduct Formation Assay: The formation of DNA adducts can be detected and quantified using techniques like ELISA or HPLC with mass spectrometry.[1][2][22][25]
General Procedure (Immunological-based, e.g., ELISA):
-
Expose cells or laboratory animals to Solvent this compound.[25]
-
Isolate DNA from the treated cells or tissues.[25]
-
Denature the DNA to single strands.
-
Coat microplate wells with the denatured DNA.
-
Add a primary antibody specific for the Solvent this compound-DNA adducts.[1][25]
-
Wash away unbound primary antibody and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate that will produce a colored product in the presence of the enzyme.
-
Measure the absorbance of the colored product, which is proportional to the amount of DNA adducts present.[25]
Conclusion
Solvent this compound is a compound with well-defined physical and chemical properties that have been extensively characterized by various analytical techniques. Its synthesis is straightforward, and its analysis can be reliably performed using standard chromatographic and spectroscopic methods. The primary concern for researchers, particularly in the fields of toxicology and drug development, is its potential carcinogenicity, which is mediated by its metabolic activation to DNA-reactive species. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research into the biological effects of this and related azo compounds. A thorough understanding of its properties and biological interactions is essential for risk assessment and the development of safer alternatives.
References
- 1. Immunological Detection and Quantitation of DNA Adducts Formed by 4‐Aminoazobenzene Species in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the DNA adducts formed in vitro from N-benzoyloxy-N-methyl-4-aminoazobenzene and in rat liver in vivo after administration of N-methyl-4-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. CN112595796A - Preparation method of p-aminoazobenzene standard substance and method for detecting content of p-aminoazobenzene by using same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Raman identification of yellow synthetic organic pigments in modern and contemporary paintings: reference spectra and case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of Aniline Yellow: Step-by-Step Guide & Tips [vedantu.com]
- 13. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 14. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. researchgate.net [researchgate.net]
- 17. eng.uc.edu [eng.uc.edu]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 20. iris.unito.it [iris.unito.it]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Characterization of DNA adducts of the carcinogen N-methyl-4-aminoazobenzene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mesgenbio.com [mesgenbio.com]
- 24. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 25. Immunological detection and quantitation of DNA adducts formed by 4-aminoazobenzene species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Yellow 1 mechanism of action in biological systems
An in-depth analysis of the scientific literature reveals that "Yellow 1" is not a unique chemical identifier. Instead, this term may refer to several distinct substances across different regulatory, industrial, and research contexts. This guide synthesizes the available data on the most prominent compounds referred to as "this compound," focusing on their mechanisms of action in biological systems, where such information is available.
Ambiguity of the Term "this compound"
The designation "this compound" has been applied to different molecules, including regulated colorants and research chemicals. It is crucial for researchers to identify the specific compound of interest, usually by its Chemical Abstracts Service (CAS) number or a more specific chemical name (e.g., Acid this compound). The diagram below illustrates the different substances that may be referred to as "this compound."
Caption: Logical diagram illustrating the various substances identified as "this compound".
Acid this compound (C.I. 10316): A Focus on Toxicology
Acid this compound is a direct dye used in oxidative and semi-permanent hair dye formulations.[1] The majority of available scientific literature focuses on its toxicological profile rather than a specific molecular mechanism of action on signaling pathways.
Summary of Toxicological Data
Studies submitted to the European Scientific Committee on Consumer Safety (SCCS) indicate a low potential for systemic toxicity. Key findings from in vitro and in vivo assays are summarized below.
| Assay Type | Test System | Concentration / Dose | Result | Reference |
| In Vitro Skin Irritation | Reconstituted Human Epidermis Model | Neat (100%) and 2% in water | Viability > 90% (Non-irritant) | [1] |
| In Vitro Micronucleus Test | Cultured Human Peripheral Blood Lymphocytes | Up to 10 mM (with and without S9 activation) | Non-clastogenic and/or non-aneugenic | [1] |
| Repeated Dose Oral Toxicity | Not specified (likely rodent model) | Up to 1000 mg/kg body weight over 14 days | No relevant systemic toxicity observed | [1] |
| Acute Oral Toxicity (Micronucleus Assay) | Not specified (likely rodent model) | Up to 1800 mg/kg (males), 2000 mg/kg (females) | No lethality observed | [1] |
Experimental Protocols
2.2.1 In Vitro Skin Irritation Assay
-
Model: A reconstituted human epidermis model.
-
Procedure: The test substance, Acid this compound, was applied to the tissue surface. Cellular viability was measured at various time points using the MTT assay, which assesses mitochondrial dehydrogenase activity. A decrease in the reduction of MTT to formazan indicates reduced cell viability and potential irritancy.
-
Endpoint: The Effective Time-50 (ET-50), the time of exposure required to reduce tissue viability to 50% of the untreated control, was determined. For Acid this compound, the ET-50 was greater than 180 minutes, and viability remained above 90% at all tested concentrations.[1]
2.2.2 In Vitro Micronucleus Assay
-
Model: Cultured human peripheral blood lymphocytes.
-
Procedure: Cells were exposed to Acid this compound at various concentrations, both with and without an external metabolic activation system (S9-mix) to simulate liver metabolism. The assay assesses genotoxicity by detecting micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Endpoint: The frequency of micronucleated cells was scored. Acid this compound did not induce a statistically significant increase in micronuclei compared to negative controls.[1]
MitoPY1: A Fluorescent Probe for Hydrogen Peroxide
Mitochondria-targeted Peroxy this compound (MitoPY1) is a research chemical designed to detect and quantify hydrogen peroxide (H₂O₂) within mitochondria, a key organelle in cellular redox signaling.[2][3] Its mechanism of action is a well-defined chemical reaction that results in a fluorescent signal, rather than a mechanism that perturbs biological systems.
Mechanism of H₂O₂ Detection
MitoPY1's mechanism is based on the oxidative deboronation of a boronate ester.[2][3] The non-fluorescent MitoPY1 molecule reacts selectively and stoichiometrically with H₂O₂. This reaction cleaves the boronate group, converting it to a phenol. This conversion yields a highly fluorescent product (MitoPY1ox).[2][3] The intensity of the fluorescence is proportional to the amount of H₂O₂ present. The triphenylphosphonium (TPP⁺) cation moiety facilitates the accumulation of the probe within the mitochondria due to the organelle's negative membrane potential.[2]
Caption: Mechanism of hydrogen peroxide detection by the fluorescent probe MitoPY1.
Other "this compound" Designations
Historical Food Dyes (FD&C Yellow No. 1 & 2)
Insect "yellow" Protein
In insects like Drosophila melanogaster, the yellow gene is integral to the melanin synthesis pathway, affecting cuticle pigmentation.[6] While the gene's role in phenotype is well-established, the precise molecular function of the Yellow protein remains under investigation. Hypotheses suggest it may act as an enzyme or in a hormone-like capacity to cross-link dopamine derivatives, but a definitive mechanism has not been fully elucidated.[6]
Conclusion
The term "this compound" is ambiguous and lacks a single, universally accepted referent. For the compounds that can be definitively identified, the available scientific data varies significantly.
-
Acid this compound has been assessed primarily for its toxicological safety as a cosmetic ingredient, with data indicating low systemic toxicity and no genotoxic potential in the assays conducted. A specific mechanism of action on cellular signaling is not described.
-
MitoPY1 has a well-characterized chemical mechanism of action as a fluorescent probe for detecting H₂O₂ in mitochondria, which is crucial for research in redox biology.
-
Other historical dyes and the insect "yellow" protein are either poorly characterized at the molecular level or their mechanisms are still the subject of ongoing research.
For researchers and drug development professionals, it is imperative to specify the exact chemical identity of "this compound" to access relevant and accurate mechanistic data. For most compounds designated as "this compound," particularly the industrial dyes, a detailed understanding of their interaction with specific biological pathways is lacking in the public domain.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]
- 4. cspi.org [cspi.org]
- 5. peirsoncenter.com [peirsoncenter.com]
- 6. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to C.I. Pigment Yellow 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Pigment Yellow 1, a monoazo pigment, has been a significant component in the coloration industry for over a century. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and synthesis. Detailed experimental protocols for its laboratory preparation are presented, and extensive physicochemical data are summarized for comparative analysis. This document serves as a core reference for researchers and professionals requiring in-depth knowledge of this foundational organic pigment.
Introduction
C.I. Pigment this compound, also known by trade names such as Hansa Yellow G, is a synthetic organic pigment valued for its bright, greenish-yellow hue and good lightfastness.[1] Chemically classified as an arylamide (or Hansa) yellow, it belongs to the broader class of azo pigments, characterized by the presence of the nitrogen-nitrogen double bond (-N=N-) chromophore.[2] Its primary applications are in the manufacturing of printing inks, paints, coatings, plastics, and textiles.[3][4] While not a pharmaceutical agent, a thorough understanding of its synthesis and properties is valuable for chemists and material scientists.
Discovery and History
The development of C.I. Pigment this compound is intrinsically linked to the advent of synthetic organic pigments in the early 20th century. The first of the arylide yellow series, Pigment this compound was discovered in Germany by Hermann Wagner in 1909.[2] This discovery marked a significant advancement, offering a stable and brilliant yellow alternative to the often toxic and less lightfast inorganic yellow pigments of the time.
Commercial availability of Pigment this compound began around 1925, and its use became more widespread after 1950, particularly as a safer substitute for cadmium-based yellows.[2] The "Hansa" trade name was originally registered by Hoechst AG for their line of azo pigments.[5]
Chemical and Physical Properties
C.I. Pigment this compound is chemically identified as 2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide. Its fundamental properties are summarized in the tables below.
Identification and Structural Data
| Property | Value |
| CI Name | Pigment this compound |
| CI Number | 11680 |
| CAS Number | 2512-29-0 |
| Molecular Formula | C₁₇H₁₆N₄O₄ |
| Molecular Weight | 340.33 g/mol |
| IUPAC Name | 2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide |
Physicochemical Properties
| Property | Value |
| Physical Form | Yellow powder |
| Melting Point | 256 °C |
| Density | 1.41 g/cm³ |
| Oil Absorption | 50 g/100g |
| Heat Stability | 200 °C |
| pH | 7 |
Fastness Properties
The fastness properties of a pigment indicate its resistance to various environmental and chemical factors. The following table summarizes the fastness of C.I. Pigment this compound on a scale of 1 to 8, where 8 represents the highest fastness.
| Property | Rating |
| Light Fastness | 6-7 |
| Water Resistance | 5 |
| Oil Resistance | 5 |
| Acid Resistance | 5 |
| Alkali Resistance | 5 |
| Ethanol Resistance | 3 |
| Xylene Resistance | 3 |
| Methyl Ethyl Ketone Resistance | 3 |
Synthesis of C.I. Pigment this compound
The synthesis of C.I. Pigment this compound is a classic example of an azo coupling reaction. The overall process involves two main stages: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling agent.[5]
Overall Reaction Scheme
The synthesis proceeds as follows:
-
Diazotization: 2-Nitro-p-toluidine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with acetoacetanilide, which acts as the coupling component, to yield the final pigment, C.I. Pigment this compound.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of C.I. Pigment this compound.
Detailed Experimental Protocol
This protocol provides a detailed methodology for the laboratory-scale synthesis of C.I. Pigment this compound.
Materials:
-
2-Nitro-p-toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Acetoacetanilide
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Equipment:
-
Beakers (assorted sizes)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
-
Drying oven
Procedure:
Part 1: Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, dissolve a specific molar equivalent of 2-nitro-p-toluidine in a solution of concentrated hydrochloric acid and water. Stir until fully dissolved.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 2-nitro-p-toluidine solution. Maintain the temperature between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring for an additional 15-20 minutes to ensure complete diazotization. The resulting solution is the diazonium salt.
Part 2: Preparation of the Coupling Solution
-
In a 500 mL beaker, dissolve a molar equivalent of acetoacetanilide in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
Part 3: Azo Coupling Reaction
-
Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring. A yellow precipitate of C.I. Pigment this compound will form immediately.[6]
-
Maintain the temperature below 10 °C during the coupling reaction.
-
After the addition is complete, continue to stir the reaction mixture for 1-2 hours to ensure the completion of the reaction.
Part 4: Work-up and Isolation
-
Filter the resulting pigment slurry using a Buchner funnel under vacuum.
-
Wash the filter cake thoroughly with distilled water until the filtrate is neutral and free of soluble salts.
-
Dry the collected pigment in a drying oven at 60-80 °C to a constant weight.
-
The dried product is C.I. Pigment this compound.
Applications
C.I. Pigment this compound is widely used in various industrial applications due to its bright color and good fastness properties. Its primary uses include:
-
Printing Inks: It is a common pigment in offset, flexographic, and gravure printing inks.[3]
-
Paints and Coatings: Used in both water-based and solvent-based decorative and industrial paints.[3]
-
Plastics: To impart a yellow color to a wide range of plastic products.[3]
-
Textiles: For the pigment printing of fabrics.[3]
-
Cosmetics: It is used as a colorant in some cosmetic products under the name CI 11680.[5]
Conclusion
C.I. Pigment this compound represents a cornerstone in the history of synthetic organic pigments. Its discovery paved the way for a new generation of high-performance colorants that offered significant advantages over their inorganic predecessors. The straightforward and scalable azo coupling synthesis, combined with its desirable coloristic and fastness properties, has ensured its enduring importance in a multitude of industrial applications. This technical guide has provided a detailed overview of its history, properties, and synthesis, offering a valuable resource for professionals in the chemical and material sciences.
References
An In-depth Technical Guide to the Solubility of Solvent Yellow 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Solvent Yellow 1 (CAS No. 60-09-3), also known as p-Aminoazobenzene or Aniline Yellow. The document details its solubility in various solvents, outlines experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Core Concepts: Understanding the Solubility of Solvent this compound
Solvent this compound is a synthetic azo dye characterized by a molecular structure that dictates its solubility profile. Its relatively nonpolar aromatic rings and the presence of an amino group contribute to its solubility in organic solvents, while its limited ability to form strong hydrogen bonds with water accounts for its low aqueous solubility.[1][2]
Quantitative Solubility Data
The solubility of Solvent this compound has been determined in aqueous and various organic solvents. The available quantitative data is summarized in the table below. It is noteworthy that while qualitative descriptions of high solubility in many organic solvents are prevalent, specific quantitative measurements are less commonly reported in readily available literature.
| Solvent | Chemical Formula | Temperature (°C) | Solubility |
| Water | H₂O | 25 | 32 mg/L[2] |
| Water | H₂O | 25 | 29.59 mg/L[3] |
| Ethanol | C₂H₅OH | Not Specified | Soluble / Freely Soluble[4][5] |
| Methanol | CH₃OH | Not Specified | Soluble / Slightly Soluble[4] |
| Acetone | C₃H₆O | Not Specified | Soluble[1][6] |
| Chloroform | CHCl₃ | Not Specified | Soluble / Freely Soluble / Slightly Soluble[4] |
| Benzene | C₆H₆ | Not Specified | Soluble / Freely Soluble |
| Diethyl Ether | (C₂H₅)₂O | Not Specified | Soluble / Freely Soluble |
| Oils | Not Specified | Not Specified | Soluble[3] |
Experimental Protocols for Solubility Determination
The determination of Solvent this compound solubility can be performed using several established laboratory techniques. The following are detailed methodologies for key experimental approaches.
Gravimetric Method (Shake-Flask)
This is a classical and straightforward method for determining equilibrium solubility.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of Solvent this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. A shaker bath or magnetic stirrer can be used for this purpose.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to further separate the solid from the supernatant.
-
Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).
-
Mass Determination: Weigh the container with the dried residue. The mass of the dissolved Solvent this compound is the difference between this final weight and the initial weight of the empty container.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the mass of the dissolved solid and the initial volume of the solvent.
UV-Visible Spectrophotometry
This method is suitable for colored compounds like Solvent this compound and relies on the Beer-Lambert law.
Methodology:
-
Preparation of a Saturated Solution: Follow steps 1-4 of the Gravimetric Method to obtain a clear, saturated solution of Solvent this compound.
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of Solvent this compound of a known concentration in the solvent of interest.
-
Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Solvent this compound using a UV-Vis spectrophotometer. The λmax for p-aminoazobenzene is approximately 380 nm.[5]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of the Saturated Solution:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.
Methodology:
-
Preparation of a Saturated Solution: Follow steps 1-4 of the Gravimetric Method to obtain a clear, saturated solution.
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of Solvent this compound of a known concentration in the mobile phase or a compatible solvent.
-
Prepare a series of standard solutions of known concentrations by serial dilution.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Analysis of the Saturated Solution:
-
Dilute the filtered saturated solution with a known volume of the mobile phase or a compatible solvent.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of Solvent this compound.
Caption: Experimental workflow for determining the solubility of Solvent this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 4-AMINOAZOBENZENE | 60-09-3 [chemicalbook.com]
- 5. CN112595796A - Preparation method of p-aminoazobenzene standard substance and method for detecting content of p-aminoazobenzene by using same - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Unveiling the Spectral Landscape of C.I. Solvent Yellow 1: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectral properties of C.I. Solvent Yellow 1 (CAS 60-09-3), a foundational monoazo dye also known as p-Aminoazobenzene or Aniline Yellow.[1][2][3] Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its physicochemical characteristics, spectral behavior, and relevant toxicological considerations, supported by detailed experimental protocols and visual models of associated molecular processes.
Core Physicochemical Properties
Solvent this compound is an organic compound characterized by a phenyl group linked to an aniline moiety through an azo bridge (-N=N-).[2][3] This structure is fundamental to its chromophoric and chemical properties. It typically appears as yellow-to-tan crystals or orange needles.[1][2]
| Property | Value | Reference |
| Chemical Name | 4-(Phenyldiazenyl)aniline; p-Aminoazobenzene | [2] |
| C.I. Name | Solvent this compound | [2][3] |
| CAS Number | 60-09-3 | [2][3] |
| Molecular Formula | C₁₂H₁₁N₃ | [2] |
| Molecular Weight | 197.24 g/mol | [2] |
| Melting Point | 123-126 °C | [1] |
| Boiling Point | >360 °C | [1] |
| Solubility | Freely soluble in ethanol, benzene, chloroform, ether; slightly soluble in water.[1][2] |
Spectral Properties: Absorption and Solvatochromism
The characteristic yellow color of Solvent this compound arises from its absorption of light in the violet-blue region of the visible spectrum. This absorption is primarily due to π→π* electronic transitions within the conjugated system of the azobenzene structure. The spectral properties, particularly the maximum absorption wavelength (λmax), are highly sensitive to the solvent environment—a phenomenon known as solvatochromism.
The observed bathochromic (red) shift in more polar and protic solvents is indicative of strong solute-solvent interactions that stabilize the excited state.[4]
| Solvent | λmax (nm) | Reference |
| Cyclohexane | 363 | [4] |
| Dichloromethane | 374 | [4] |
| 1,4-Dioxane | 381 | [4] |
| Acetone | 386 | [4] |
| Ethanol | 387 | [4] |
| Dimethyl Sulfoxide (DMSO) | 403 | [4] |
Fluorescence Properties: While some azo dyes exhibit fluorescence, Solvent this compound is not typically characterized as a fluorescent compound. Its excited state energy is primarily dissipated through non-radiative pathways, such as internal conversion and photoisomerization, rather than photon emission. In contrast, other dyes like Solvent Yellow 160:1 are specifically designed as fluorescent dyes.[5][6][7][8]
Experimental Protocols
UV-Visible Spectrophotometry
This protocol outlines the standardized measurement of the UV-Vis absorption spectrum of Solvent this compound.
Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity of Solvent this compound in a given solvent.
Materials:
-
C.I. Solvent this compound (CAS 60-09-3)
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane)
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of Solvent this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to a final concentration suitable for measurement (e.g., 5 x 10⁻⁵ M).[8]
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to stabilize.
-
Set the wavelength range for the scan (e.g., 250-700 nm).[8]
-
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and run a baseline scan to correct for solvent absorption.
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the working solution.
-
Fill the sample cuvette with the working solution.
-
Place the cuvettes in the spectrophotometer and initiate the scan.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
-
Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).
-
Molecular Interactions and Toxicological Relevance
For drug development professionals, understanding a compound's potential for cellular interaction and toxicity is paramount. Azo compounds, including Solvent this compound, are known for their complex biological interactions.
Azo-Hydrazone Tautomerism
In solution, particularly under varying pH or in the presence of protic solvents, aminoazobenzenes can exist in equilibrium between two tautomeric forms: the yellow azo form and a reddish, quinoid-like hydrazone form.[9][10][11][12] This equilibrium is critical as the different tautomers possess distinct electronic distributions and geometries, which can profoundly affect their biological activity and toxicity. The hydrazone form, with its more delocalized π-electron system, often exhibits a significant red shift in its absorption spectrum.[9]
The tautomeric balance can be influenced by environmental factors, which in turn may correlate with cytotoxic effects by altering how the molecule interacts with biological macromolecules like enzymes and nucleic acids.
Illustrative Model: Photoactive Yellow Protein (PYP) Signaling
While Solvent this compound is not the chromophore in Photoactive Yellow Protein (PYP), the PYP system serves as an excellent, well-characterized model for how light absorption by a chromophore can initiate a biological signaling cascade. In PYP, the absorption of a blue light photon by its p-coumaric acid chromophore triggers a series of conformational changes that lead to a biological signal.
The key steps in this pathway are:
-
Photon Absorption: The ground state (pG) chromophore absorbs a photon.
-
Isomerization: The chromophore undergoes a rapid trans-to-cis isomerization.
-
Proton Transfer: A proton is transferred from a nearby glutamic acid residue to the chromophore.
-
Conformational Change: These initial events lead to large-scale protein structural changes, forming the transient signaling state (pB), which interacts with downstream partner proteins.
This model highlights how subtle changes at the chromophore level, initiated by light, can be amplified into a functional biological response, a principle of interest in the design of photosensitive drugs and probes.
References
- 1. 4-AMINOAZOBENZENE | 60-09-3 [chemicalbook.com]
- 2. Buy 4-Aminoazobenzene | 60-09-3 [smolecule.com]
- 3. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. China Solvent Yellow 160:1 / CAS 35773-43-4 factory and manufacturers | Precise Color [precisechem.com]
- 6. specialchem.com [specialchem.com]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. Solvent yellow 160:1 TDS|Solvent yellow 160:1 from Chinese supplier and producer - SOLVENT YELLOW DYES - Enoch dye [enochdye.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Azo-hydrazone tautomerism in protonated aminoazobenzenes: resonance Raman spectroscopy and quantum-chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safe Handling of Pigment Yellow 1 (C.I. 11680)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for Pigment Yellow 1, also known as C.I. 11680 and Hansa Yellow G. The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, safe handling protocols, and emergency preparedness.
Chemical and Physical Properties
Pigment this compound is an insoluble azo pigment characterized as a yellow odorless powder.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Pigment this compound
| Property | Value |
| Chemical Name | 2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide[1] |
| C.I. No. | 11680[2][3] |
| CAS No. | 2512-29-0[1][2][3] |
| EINECS No. | 219-730-8[2][3] |
| Molecular Formula | C₁₇H₁₆N₄O₄[1][3][4] |
| Molecular Weight | 340.33 g/mol [1][3][4] |
| Appearance | Yellow to Dark Yellow Powder[4][5] |
| Odor | Odorless[5] |
| Melting Point | >255°C (decomposes)[4] |
| Boiling Point | 546.5 ± 50.0 °C (Predicted)[4] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted)[4] |
| Solubility | Soluble in ethanol and acetone. Insoluble in water.[2][4] |
| pH (10% slurry) | 4.0 - 7.3[4] |
| Oil Absorption | 28 - 80 g/100g [4] |
| Heat Resistance | 140 °C[6] |
Hazard Identification and Classification
Pigment this compound is classified as a substance with potential health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.
Emergency Overview: The substance is a yellow powder that is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[5] Possible risks of irreversible effects have been noted.[5]
Potential Health Effects:
-
Inhalation: May cause irritation of the respiratory tract.[5]
-
Skin Contact: Prolonged or repeated contact may cause skin irritation.[5]
-
Eye Contact: Dust may cause irritation and inflammation.[5]
-
Ingestion: Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[5]
Table 2: Hazard Statements and Precautionary Measures
| Hazard Category | Statement |
| Acute Toxicity (Oral) | Harmful if swallowed[5] |
| Skin Irritation | May cause skin irritation[5] |
| Eye Irritation | May cause eye irritation[5] |
| Respiratory Irritation | May cause respiratory irritation[5] |
Experimental Protocols
The data presented in this guide are based on standardized experimental protocols. While the specific reports for Pigment this compound are not publicly available, the methodologies for determining these properties are governed by international standards.
Determination of Melting Point: The melting point of a substance is typically determined using methods such as the capillary tube method (e.g., OECD Guideline 102, ASTM E324). The sample is heated in a capillary tube, and the temperature range over which it melts is observed.
Toxicological Data (LD50/LC50): Acute toxicity values like LD50 (Lethal Dose, 50%) are determined through animal studies. For oral toxicity, the substance is administered to animals (commonly rats) via gavage, and the dose at which 50% of the test population dies is determined (e.g., OECD Guideline 420, 423, or 425). While a specific LD50 value for Pigment this compound is not consistently reported, one source indicates an oral LD50 in rats of > 5,000 mg/kg, suggesting very low toxicity if swallowed.[7]
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Handling:
-
Use with adequate ventilation to minimize dust generation and accumulation.[5]
-
Avoid contact with eyes, skin, and clothing.[5]
-
Wash thoroughly after handling.[5]
-
Remove and wash contaminated clothing before reuse.[5]
Storage:
-
Store in a cool, dry, well-ventilated place.[8]
-
Preserve in tight and light-resistant containers.[5]
-
Keep away from incompatible materials such as strong oxidizing and reducing agents.[5]
The following diagram illustrates the general workflow for safely handling Pigment this compound in a laboratory setting.
Caption: Workflow for Safe Handling of Pigment this compound.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is essential to prevent exposure.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles.[2][5] | Conforming to EN166 (EU) or NIOSH (US) approved. |
| Skin | Protective gloves (Nitrile rubber recommended).[2] Protective clothing to minimize skin contact.[5] | Impervious gloves. A lab coat or overalls should be worn.[2] |
| Respiratory | An approved respirator should be worn when dust is generated.[5] | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[9] |
First Aid Measures
In case of exposure, immediate first aid is critical.
Table 4: First Aid Procedures for Pigment this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[5] |
| Skin Contact | Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[5] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5] |
Fire Fighting and Accidental Release Measures
Fire Fighting:
-
Extinguishing Media: Use agents most appropriate to extinguish the fire, such as water spray, carbon dioxide, or dry chemical powder.[2][5]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]
-
Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5]
Accidental Release:
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 5. Avoid generating dusty conditions.[5]
-
Environmental Precautions: Prevent contamination of drains, surface waters, and soil.[2]
-
Cleanup: Vacuum or sweep up material and place it into a suitable, labeled disposal container.[5] Clean the spill area carefully with warm water and a cleaning agent.[2]
The following diagram outlines the logical steps for responding to a spill.
Caption: Emergency Response Workflow for a Pigment this compound Spill.
Toxicological Information
The toxicological data for Pigment this compound is limited. It is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[5] Mutagenicity data has been reported, with one study finding it to be non-mutagenic in the Ames test.
Stability and Reactivity
-
Stability: The product is stable under normal storage conditions.[2]
-
Conditions to Avoid: Incompatible materials, excess heat, and strong oxidants.[5] There is also a risk of dust explosion.[2]
-
Incompatibilities: Strong oxidizing agents and strong reducing agents.[5]
-
Hazardous Decomposition Products: Irritating and toxic fumes and gases may be produced during decomposition.[5]
-
Hazardous Polymerization: Will not occur.[5]
References
- 1. C.I. Pigment this compound | C17H16N4O4 | CID 221491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dyespigments.net [dyespigments.net]
- 3. union-pigment.com [union-pigment.com]
- 4. chembk.com [chembk.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. Pigment this compound - SY Chemical Co., Ltd. [sypigment.com]
- 7. chempoint.com [chempoint.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. edvotek.com [edvotek.com]
A Technical Guide to Naphthol Yellow S (Acid Yellow 1) for Researchers and Drug Development Professionals
An In-depth Overview of its Properties, Commercial Availability, and Applications in Biological Research
Naphthol Yellow S, also known by its Colour Index name Acid Yellow 1, is a nitro dye historically used as a food colorant and textile dye.[1][2] Today, its primary applications are in the realm of scientific research, particularly in histology and as a protein precipitating and staining agent.[3][4] This guide provides a comprehensive technical overview of Naphthol Yellow S, focusing on its commercially available sources, quantitative properties, and its emerging relevance in biological and pharmaceutical research.
Chemical Identity and Commercial Availability
Naphthol Yellow S is the disodium salt of 2,4-dinitro-1-naphthol-7-sulfonic acid.[3] It is a yellow to orange solid that is soluble in water.[1][5] The compound is readily available from a variety of chemical suppliers, ensuring a consistent source for research and development purposes.
Table 1: Chemical and Physical Properties of Naphthol Yellow S
| Property | Value | References |
| CAS Number | 846-70-8 | [1][3] |
| Molecular Formula | C₁₀H₄N₂Na₂O₈S | [3] |
| Molecular Weight | 358.19 g/mol | [3] |
| Appearance | Light yellow to brown powder/crystals | [6] |
| Solubility in Water | Soluble | [5][6] |
| λmax (in H₂O) | 427-431 nm, 390-394 nm |
Table 2: Commercially Available Sources of Naphthol Yellow S
| Supplier | Product Name | Purity | Notes |
| Santa Cruz Biotechnology | Naphthol Yellow S | - | For research use only.[3] |
| LGC Standards | Naphthol Yellow S | - | Analytical reference standard.[7] |
| TCI America | Naphthol Yellow S | >98.0% (HPLC) | - |
| Sigma-Aldrich (Merck) | Naphthol Yellow S | Analytical Standard | Suitable for microscopy.[4][8] |
| Spectrum Chemical | Naphthol Yellow S | - | Ungraded, for general industrial or research use.[9] |
| MedChemExpress | Naphthol Yellow S, 98% | 98% | Basic protein-binding dye.[10] |
| CP Lab Safety | Naphthol Yellow S, min 98% | min 98% | -[11] |
| City Chemical LLC | Naphthol Yellow S | High Purity | Available in bulk.[12] |
| Otto Chemie Pvt Ltd | Naphthol Yellow S | For synthesis | -[13] |
| Chem-Impex | Naphthol yellow S hydrate | ≥ 98% | -[14] |
| Unisource Chemicals Pvt. Ltd. | Naphthol yellow S | - | Manufacturer and exporter.[15] |
Experimental Protocols and Applications
Naphthol Yellow S is a versatile tool in the laboratory with several well-documented applications.
Histological Staining
Naphthol Yellow S is used as an acidic dye in various staining protocols. It binds to basic groups in proteins, making it a useful cytoplasmic counterstain.[4] For instance, it has been used as a staining agent for fixed human embryonic stem cell-derived cardiomyocytes.
Protein Precipitation and Quantification
Due to its ability to form insoluble complexes with amino acids and peptides, Naphthol Yellow S is employed for their precipitation from solutions.[3] This property is also the basis for a rapid method for measuring the cellular protein content in anchorage-dependent cell cultures.[4]
Analytical Chemistry
Naphthol Yellow S serves as an analytical reference standard for its determination in various matrices, including foodstuffs, beverages, and wastewater.[8][16] Analytical methods often involve solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) with diode-array detection (DAD) or mass spectrometry (MS).[8][17]
Workflow for HPLC-DAD Analysis of Naphthol Yellow S
Caption: A generalized workflow for the analysis of Naphthol Yellow S using SPE and HPLC-DAD.
Synthesis
The synthesis of Naphthol Yellow S typically involves the sulfonation and subsequent nitration of 1-naphthol.[18][19] A general synthetic scheme is outlined below.
General Synthesis Pathway for Naphthol Yellow S
Caption: A simplified reaction scheme for the synthesis of Naphthol Yellow S from 1-naphthol.
Biological Activity and Relevance in Drug Development
While Naphthol Yellow S itself is primarily used as a research tool, related naphthoquinone and naphthol derivatives are being investigated for their therapeutic potential.
Anticancer Research and Signaling Pathways
Recent studies on novel naphthoquinone-naphthol derivatives, which share a core structure with Naphthol Yellow S, have demonstrated significant anticancer activity.[20] One such derivative was found to induce apoptosis in cancer cells by downregulating the EGFR/PI3K/Akt signaling pathway.[20] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.
Simplified EGFR/PI3K/Akt Signaling Pathway and Point of Inhibition
Caption: Inhibition of the EGFR/PI3K/Akt pathway by a naphthoquinone-naphthol derivative.
The exploration of Naphthol Yellow S and its analogues in drug discovery, particularly in oncology, highlights the potential for this class of compounds to yield novel therapeutic agents.
Toxicology and Safety
Naphthol Yellow S is classified as a hazardous substance and may cause skin sensitization.[21][22] It is important to handle this compound with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[23][24]
Conclusion
Naphthol Yellow S is a readily available chemical with established applications in histology and analytical chemistry. For researchers and drug development professionals, its utility extends beyond a simple laboratory reagent. The emerging biological activities of related naphthoquinone-naphthol derivatives, particularly their ability to modulate key signaling pathways in cancer, suggest that this structural motif holds promise for the development of novel therapeutics. Further investigation into the biological effects of Naphthol Yellow S and its derivatives is warranted to fully explore their potential in biomedical research and drug discovery.
References
- 1. Naphthol yellow S - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Naphthol Yellow S for microscopy Hist., for the precipitation of amino acids and peptides 846-70-8 [sigmaaldrich.com]
- 5. stainsfile.com [stainsfile.com]
- 6. NAPHTHOL YELLOW S | 846-70-8 [chemicalbook.com]
- 7. Naphthol Yellow S | CAS 846-70-8 | LGC Standards [lgcstandards.com]
- 8. Naphthol Yellow S analytical standard 846-70-8 [sigmaaldrich.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. calpaclab.com [calpaclab.com]
- 12. Naphthol Yellow S - CAS 846-70-8 - City Chemical LLC. [citychemical.com]
- 13. Manufacturers of Naphthol yellow S, CAS 846-70-8, N 1270, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 14. chemimpex.com [chemimpex.com]
- 15. ucplchem.com [ucplchem.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. CI 13016, Naphthol Yellow S, Acid this compound, LC - CAMEO [cameo.mfa.org]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 19. texiumchem.com [texiumchem.com]
- 20. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. szabo-scandic.com [szabo-scandic.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. fishersci.com [fishersci.com]
- 24. Page loading... [wap.guidechem.com]
An In-depth Technical Guide on the Stability and Degradation of Acid Yellow 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 1, also known as C.I. 10316 and Naphthol Yellow S, is a nitro-class dye with the molecular formula C₁₀H₄N₂Na₂O₈S.[1] It is utilized in various industries, including cosmetics for hair coloring, and for dyeing wool, polyamide fibers, leather, and paper.[1][2] Given its application in consumer products and its potential environmental impact, a thorough understanding of its stability and degradation pathways is crucial for both product formulation and environmental remediation. This guide provides a comprehensive overview of the stability of Acid this compound under different conditions and details its degradation mechanisms, supported by experimental protocols and data.
Chemical and Physical Properties
-
Molecular Weight: 358.19 g/mol [3]
-
CAS Registry Number: 846-70-8[1]
-
Appearance: Colorful green-light yellow powder[1]
-
Solubility: Soluble in cold and hot water; slightly soluble in alcohol[1]
Stability Profile
The stability of Acid this compound is influenced by various environmental factors, including pH, temperature, and exposure to light and oxidizing agents.
pH and Thermal Stability
The degradation of azo dyes like Acid this compound is significantly affected by pH and temperature. For instance, the degradation of Acid Yellow 17, a related azo dye, was found to increase with rising temperature, with degradation efficiencies for the first 10 minutes increasing from 45% at 298 K to 68% at 318 K.[4] While specific quantitative data for Acid this compound is limited in the provided search results, it is known to be stable for at least seven days in aqueous solutions containing 1% carboxymethylcellulose at 20°C.[5]
Table 1: General Stability Data for Acid this compound
| Parameter | Condition | Observation | Citation |
| Storage Stability | Dry and dark | Stable for more than 24 months | [5] |
| Aqueous Solution Stability | 1% CMC, 20°C | Stable for at least seven days | [5] |
Photodegradation
Acid this compound is susceptible to photodegradation, a process where light exposure leads to the breakdown of the dye molecule. This is a common characteristic of azo dyes, where the azo bond (-N=N-) can be cleaved upon exposure to light, particularly UV radiation.[6] The photodegradation of related acid yellow dyes has been extensively studied. For example, the photocatalytic degradation of Acid Yellow 23 using immobilized ZnO under sunlight has been demonstrated to be an effective removal method.[7] The efficiency of photodegradation is typically influenced by the initial dye concentration and the pH of the solution, with higher removal rates often observed in acidic conditions.[7]
Degradation Pathways
The degradation of Acid this compound can proceed through several pathways, primarily driven by oxidative processes. These pathways involve the breakdown of the complex dye molecule into smaller, often less colored, and potentially less toxic compounds.
Oxidative Degradation
Advanced Oxidation Processes (AOPs) are effective in degrading Acid Yellow dyes. These processes generate highly reactive species, such as hydroxyl radicals (•OH), which attack the dye molecule. For Acid Yellow 11, an advanced oxidation process using ozone (O₃) and UV light resulted in over 99% decolorization within 20 minutes at pH 9.[8][9] The degradation proceeds through the formation of various intermediates, which can be identified using techniques like LC-ESI-MS/MS.[8][9]
A proposed degradation pathway for a similar azo dye, Metanil Yellow, by bacterial strains involves the enzymatic cleavage of the azo bond by azoreductase, leading to the formation of metanilic acid and p-aminodiphenylamine.[10]
Below is a generalized diagram illustrating a potential oxidative degradation pathway for an azo dye like Acid this compound.
Caption: Generalized oxidative degradation pathway of an azo dye.
Experimental Protocols
This section outlines methodologies for key experiments to evaluate the stability and degradation of Acid this compound.
Protocol 1: Photocatalytic Degradation Study
This protocol is adapted from studies on the photocatalytic degradation of similar dyes.[11][12]
Objective: To evaluate the photodegradation of Acid this compound in the presence of a photocatalyst (e.g., TiO₂ or ZnO) under a specific light source.
Materials:
-
Acid this compound
-
Photocatalyst (e.g., TiO₂ or ZnO nanoparticles)
-
Deionized water
-
pH meter
-
UV-Vis Spectrophotometer
-
Light source (e.g., UV lamp or solar simulator)
-
Magnetic stirrer and stir bars
-
Reaction vessel (e.g., borosilicate glass beaker)
Procedure:
-
Prepare a stock solution of Acid this compound of a known concentration (e.g., 50 mg/L) in deionized water.
-
In a reaction vessel, add a specific volume of the dye solution and a predetermined amount of the photocatalyst (e.g., 0.5 g/L).
-
Adjust the pH of the solution to the desired level (e.g., acidic, neutral, or basic) using dilute HCl or NaOH.
-
Place the reaction vessel on a magnetic stirrer and stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Centrifuge or filter the aliquots to remove the photocatalyst particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of Acid this compound using a UV-Vis spectrophotometer.
-
Calculate the degradation percentage using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Caption: Workflow for a typical photocatalytic degradation experiment.
Protocol 2: Forced Degradation Study (Oxidative)
This protocol is based on general principles of forced degradation studies used in the pharmaceutical industry.
Objective: To assess the stability of Acid this compound under oxidative stress.
Materials:
-
Acid this compound
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Deionized water
-
HPLC system with a suitable column (e.g., C18)
-
UV detector
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of Acid this compound in deionized water.
-
In a volumetric flask, add a known volume of the stock solution and add the H₂O₂ solution to achieve the desired final concentration.
-
Store the solution at a controlled temperature (e.g., room temperature or elevated temperature) for a specific duration.
-
At predetermined time points, withdraw a sample, and if necessary, quench the reaction (e.g., by dilution or addition of a quenching agent).
-
Analyze the sample by HPLC to determine the remaining concentration of Acid this compound and to identify and quantify any degradation products.
-
A control sample (without H₂O₂) should be run in parallel.
Data Presentation
The results of stability and degradation studies are best presented in a clear, tabular format to allow for easy comparison of data.
Table 2: Example Data Table for Photocatalytic Degradation of Acid this compound
| Time (min) | Concentration (mg/L) | % Degradation |
| 0 | 50.0 | 0 |
| 15 | 35.5 | 29 |
| 30 | 22.1 | 55.8 |
| 60 | 9.8 | 80.4 |
| 90 | 3.2 | 93.6 |
| 120 | 0.9 | 98.2 |
Note: The data in this table is illustrative and not based on actual experimental results for Acid this compound.
Conclusion
Acid this compound, like many other azo dyes, exhibits susceptibility to degradation under specific environmental conditions, particularly in the presence of light and strong oxidizing agents. Understanding its stability profile and degradation pathways is essential for its safe use in consumer products and for the development of effective remediation strategies for dye-contaminated wastewater. The experimental protocols provided in this guide offer a framework for researchers and professionals to conduct thorough investigations into the stability and degradation of this and similar compounds. Further research is warranted to obtain more specific quantitative stability data for Acid this compound under a wider range of conditions.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Acid this compound | C10H4N2Na2O8S | CID 2724063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ec.europa.eu [ec.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. aljest.net [aljest.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic degradation of acid yellow 36 with calcined titania-hydroxyapatite-cuo xerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Yellow Dyes in Cell Staining Assays
These application notes provide detailed protocols and data for the use of two distinct yellow fluorescent dyes in cell-based assays: an amine-reactive fixable viability dye for distinguishing live from dead cells, and a cell proliferation dye for tracking cell division. These notes are intended for researchers, scientists, and drug development professionals utilizing fluorescence microscopy and flow cytometry.
Part 1: Amine-Reactive Fixable Yellow Viability Stain
Introduction
The Amine-Reactive Fixable Yellow Viability Stain is a fluorescent dye designed to discriminate between live and dead cells. The dye permeates the compromised membranes of dead cells and covalently binds to free amines in the cytoplasm and on the cell surface. In viable cells, with their intact membranes, the dye only reacts with surface amines, resulting in a significantly dimmer signal. This differential staining allows for the clear identification of dead cells in a population. A key advantage of this dye is its covalent attachment, which allows for subsequent fixation and permeabilization for intracellular staining without loss of the viability signal.
Principle of Action
The fundamental principle of this viability assay is the integrity of the cell membrane. Live cells maintain a relatively impermeable plasma membrane, restricting the entry of the dye. In contrast, dead or dying cells have compromised membrane integrity, allowing the dye to enter and react with intracellular proteins. This results in a much higher fluorescence intensity in dead cells compared to live cells.
Quantitative Data
| Parameter | Value | Reference |
| Excitation (max) | ~405 nm | [1] |
| Emission (max) | ~570 nm | [1] |
| Recommended Laser | Violet (405 nm) | [1] |
| Fluorescence Difference (Dead:Live) | >50-fold | [1] |
| Fixation Compatibility | Yes (e.g., formaldehyde) | [1][2] |
Experimental Protocol: Flow Cytometry
This protocol outlines the steps for staining a cell suspension with the Amine-Reactive Fixable Yellow Viability Stain for flow cytometry analysis.
Materials:
-
Amine-Reactive Fixable Yellow Viability Stain
-
Anhydrous DMSO
-
Protein-free buffer (e.g., PBS)
-
Wash buffer (e.g., PBS with 2% FBS)
-
Cell sample (suspension cells or trypsinized adherent cells)
-
Flow cytometer with a 405 nm violet laser
Procedure:
-
Prepare Dye Stock Solution: Briefly centrifuge the vial of lyophilized dye to collect the powder at the bottom. Add 50 µL of anhydrous DMSO to prepare the stock solution. Mix well by vortexing.
-
Prepare Staining Solution: Dilute the stock solution in a protein-free buffer like PBS. The optimal dilution should be determined for each cell type and application, but a 1:1000 dilution is a good starting point.
-
Cell Preparation: Harvest cells and wash them once with protein-free PBS. Resuspend the cells in protein-free PBS at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add the appropriate volume of the diluted staining solution to the cell suspension. For example, add 1 µL of the 1:1000 diluted dye to 1 mL of the cell suspension.
-
Incubation: Incubate the cells for 30 minutes at 4°C, protected from light.
-
Washing: Wash the cells once or twice with 2 mL of a complete medium or a wash buffer (e.g., PBS with 2% FBS) to remove unbound dye.
-
Fixation (Optional): If intracellular staining is required, proceed with a standard fixation protocol using formaldehyde-based fixatives. The staining is preserved after fixation.[1][2]
-
Data Acquisition: Analyze the cells on a flow cytometer using a 405 nm violet laser for excitation and a filter appropriate for collecting emission around 570 nm.
Part 2: Yellow Cell Proliferation Dye
Introduction
The Yellow Cell Proliferation Dye is a fluorescent tracer used to monitor cell division. This dye readily crosses the plasma membrane of live cells and covalently binds to intracellular proteins. Upon cell division, the dye is distributed equally between the two daughter cells, leading to a halving of the fluorescence intensity with each generation. This allows for the quantitative analysis of cell proliferation by flow cytometry.
Principle of Action
The dye is initially non-fluorescent but becomes fluorescent after hydrolysis by intracellular esterases. It then covalently links to cellular proteins. When a labeled cell divides, the dye is distributed equally between the daughter cells, resulting in a 50% reduction in fluorescence intensity. This allows for the identification of distinct generations of cells as separate peaks in a flow cytometry histogram.
Quantitative Data
| Parameter | Value | Reference |
| Excitation (max) | ~532 nm or ~561 nm | [3] |
| Emission (max) | Varies with excitation | [3] |
| Recommended Laser | Yellow-Green (561 nm) or Green (532 nm) | [3] |
| Recommended Concentration | 10 µM (cell type dependent) | [3] |
| Toxicity | Minimal at recommended concentrations | [3] |
Experimental Protocol: Cell Proliferation Assay
This protocol describes the labeling of cells with the Yellow Cell Proliferation Dye and subsequent analysis of proliferation by flow cytometry.
Materials:
-
Yellow Cell Proliferation Dye
-
Anhydrous DMSO
-
PBS (pre-warmed to 37°C)
-
Complete cell culture medium (pre-warmed and cold)
-
Cell sample
Procedure:
-
Prepare Dye Stock Solution: Prepare a stock solution of the dye in anhydrous DMSO. The concentration will depend on the specific dye used; a common stock concentration is 1-10 mM.
-
Cell Preparation: Harvest cells and wash them once with pre-warmed PBS. Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Staining: Add the dye stock solution to the cell suspension to achieve the desired final concentration (e.g., 10 µM). Mix immediately by vortexing.
-
Incubation: Incubate the cells for 20 minutes at 37°C, protected from light.
-
Stopping the Reaction: Stop the staining reaction by adding at least 5 volumes of cold complete culture medium.
-
Incubation: Incubate the cell suspension for 5 minutes on ice to allow any unbound dye to be removed.
-
Washing: Pellet the cells by centrifugation and wash them twice with complete culture medium.
-
Cell Culture: Resuspend the cells in fresh, pre-warmed complete medium and culture them under the desired experimental conditions.
-
Analysis: At various time points after stimulation or treatment, harvest the cells and analyze them by flow cytometry. Use a 532 nm or 561 nm laser for excitation. The resulting data will show a series of peaks, with each peak representing a successive generation of divided cells.
References
How to use Yellow 1 for protein labeling
Disclaimer
The reagent "Yellow 1" is not a standard, recognized name for a protein labeling dye in the scientific literature; this term is more commonly associated with industrial pigments. This document provides a representative protocol and application notes based on the assumption that "this compound" is a generic, amine-reactive succinimidyl (NHS) ester fluorescent dye, a common class of reagents used for covalently attaching a fluorescent label to proteins. The principles, protocols, and data are based on established methodologies for similar fluorescent dyes.
Application Notes: Covalent Labeling of Proteins with this compound NHS Ester
Introduction
This compound NHS Ester is a fluorescent labeling reagent designed for the covalent modification of proteins and other biomolecules. The reagent features a succinimidyl ester (NHS ester) reactive group that specifically targets primary amines (—NH₂) present on the N-terminus of a polypeptide chain and the side chain of lysine (Lys) residues. The reaction (Figure 1) forms a stable, covalent amide bond, resulting in a protein-dye conjugate that is ideal for a variety of fluorescence-based detection methods, including fluorescence microscopy, flow cytometry, and western blotting.
The labeling efficiency is dependent on several factors, including the pH of the reaction buffer, the concentration of the protein, the molar ratio of dye-to-protein, and the incubation time. Optimal labeling is typically achieved at a pH between 7.5 and 8.5, where the target primary amines are deprotonated and thus more nucleophilic.
Key Specifications
The following table summarizes the typical specifications for a generic yellow fluorescent dye used in protein labeling.
| Parameter | Value |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |
| Target Residue | Primary Amines (Lysine, N-terminus) |
| Excitation Max (λex) | ~525 nm |
| Emission Max (λem) | ~545 nm |
| Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ (at λex) |
| Correction Factor (CF) | ~0.12 (at 280 nm) |
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins
This protocol provides a general guideline for labeling 1 mg of a typical IgG antibody (MW ~150 kDa). Optimization may be required for different proteins.[1]
1. Materials Required
-
Protein: 1 mg of the protein of interest, dissolved in an amine-free buffer at a concentration of 2-10 mg/mL.[1]
-
This compound NHS Ester: 1 mg vial.
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5. It is critical to use a buffer free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye.[1]
-
Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Solution (Optional): 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0.
-
Purification Column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing appropriate for the protein size.
2. Procedure
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3).
-
Ensure the final protein concentration is at least 2 mg/mL for optimal results.[2] If the protein is in a buffer containing primary amines, it must be dialyzed against the Reaction Buffer before proceeding.
-
-
Dye Preparation:
-
Labeling Reaction:
-
Calculate the required volume of dye solution. A dye-to-protein molar ratio between 5:1 and 20:1 is a common starting point for optimization.[1] For a 1 mg/mL IgG solution (~6.7 µM), a 10:1 molar ratio would require adding a specific volume of the dye stock.
-
While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution.[4]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[4]
-
-
Reaction Quenching (Optional):
-
To stop the reaction, you can add a quenching solution, such as hydroxylamine or Tris, to a final concentration of 50-100 mM.[3]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted, free dye using a size-exclusion chromatography (desalting) column.[5]
-
Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column. The labeled protein will elute first, while the smaller, free dye molecules will be retained longer.
-
Collect the colored fractions corresponding to the protein and pool them. Dialysis is an alternative purification method.
-
Protocol 2: Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the dye-to-protein molar ratio, is essential for characterizing the conjugate and ensuring reproducibility.[6][7]
1. Materials Required
-
This compound-labeled protein conjugate (purified).
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
2. Procedure
-
Measure Absorbance:
-
Measure the absorbance of the purified protein conjugate solution at two wavelengths:
-
280 nm (A₂₈₀): This is the absorbance maximum for the protein.
-
~525 nm (A_max): This is the absorbance maximum for the this compound dye.
-
-
The solution may need to be diluted to ensure the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).[8]
-
-
Calculate the DOL:
-
The concentration of the protein is first corrected for the dye's absorbance at 280 nm. The DOL is then calculated using the following formulas:[9]
Corrected Protein Absorbance: A_prot = A₂₈₀ - (A_max * CF) Where CF is the Correction Factor for the dye at 280 nm (~0.12)
Protein Concentration (M): [Protein] = A_prot / ε_prot Where ε_prot is the molar extinction coefficient of the protein (for IgG, ~210,000 M⁻¹cm⁻¹)
Dye Concentration (M): [Dye] = A_max / ε_dye Where ε_dye is the molar extinction coefficient of this compound (~80,000 M⁻¹cm⁻¹)
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
3. Example Data & Interpretation The optimal DOL typically falls between 2 and 10 for antibodies.[8] Over-labeling can lead to fluorescence quenching and protein precipitation, while under-labeling results in a weak signal.[10][11]
| Dye:Protein Molar Ratio (Input) | Resulting DOL | Fluorescence Intensity (Relative Units) | Protein Recovery (%) |
| 5:1 | 2.8 | 850 | 95 |
| 10:1 | 5.1 | 1520 | 91 |
| 20:1 | 9.5 | 1350 (Quenching observed) | 78 |
Visualizations
Caption: Workflow for covalent protein labeling with this compound NHS Ester.
Caption: Application of a labeled ligand in a cell signaling pathway.
Applications
Fluorescently labeled proteins are versatile tools used in a wide array of biological research and diagnostic applications.[12][]
-
Fluorescence Microscopy: Visualize the localization, trafficking, and dynamics of proteins within live or fixed cells.[12]
-
Flow Cytometry: Identify and quantify specific cell populations by labeling cell surface proteins with fluorescent antibodies.
-
Immunofluorescence (IF) & Immunohistochemistry (IHC): Detect target proteins in cells and tissues.
-
FRET (Förster Resonance Energy Transfer): Study protein-protein interactions and conformational changes by using the labeled protein as a FRET donor or acceptor.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective fluorescent labeling of cellular proteins and its biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Methyl Yellow (Solvent Yellow 2) as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Yellow, also known as Solvent Yellow 2 or p-Dimethylaminoazobenzene, is an azo dye utilized in various scientific applications, including as a pH indicator. Its distinct color transition from red in acidic conditions to yellow in basic conditions makes it particularly suitable for titrations involving a weak base and a strong acid. These application notes provide detailed protocols for the preparation and use of Methyl Yellow as a pH indicator in a laboratory setting, with a focus on its application in acid-base titrations relevant to chemical analysis and drug development processes.
Physicochemical Properties and Quantitative Data
Methyl Yellow is a yellow crystalline powder with limited solubility in water but is soluble in organic solvents such as ethanol.[1] Key properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | Solvent Yellow 2, p-Dimethylaminoazobenzene, Butter Yellow, C.I. 11020 | [1][2] |
| Molecular Formula | C₁₄H₁₅N₃ | [2] |
| Molecular Weight | 225.29 g/mol | [2] |
| Appearance | Yellow to orange crystalline powder | [2] |
| Melting Point | 111-116 °C | [3] |
| pH Range | 2.9 - 4.0 | [1][2] |
| Color Change | Red (acidic) to Yellow (basic) | [1][2] |
| pKa | 3.25 | [4] |
| Solubility | Insoluble in water; Soluble in ethanol, benzene, chloroform, ether | [2] |
Mechanism of Action
The function of Methyl Yellow as a pH indicator is based on a reversible change in its molecular structure due to protonation and deprotonation of the azo group. In acidic solutions (pH < 2.9), the molecule is protonated, leading to a conjugated system that absorbs light in the blue-green region of the spectrum, causing the solution to appear red. As the pH increases (pH > 4.0), the molecule is deprotonated, altering the electronic configuration and shifting the light absorption to the violet region, resulting in a yellow appearance.
Experimental Protocols
Preparation of Methyl Yellow Indicator Solution (0.1% w/v in Ethanol)
Materials:
-
Methyl Yellow (Solvent Yellow 2) powder
-
95% Ethanol
-
100 mL Volumetric flask
-
Analytical balance
-
Spatula
-
Weighing paper
-
Funnel
Procedure:
-
Accurately weigh 0.1 g of Methyl Yellow powder using an analytical balance.
-
Transfer the weighed powder into a 100 mL volumetric flask using a funnel.
-
Add approximately 50 mL of 95% ethanol to the volumetric flask.
-
Swirl the flask gently to dissolve the powder completely. A magnetic stirrer can be used for efficient mixing.
-
Once the solid is fully dissolved, add 95% ethanol to the flask up to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the prepared indicator solution in a clearly labeled, airtight container, protected from light.
Protocol for Titration of a Weak Base (Ammonia) with a Strong Acid (HCl) using Methyl Yellow
This protocol describes the determination of the concentration of an ammonia solution by titrating it with a standardized hydrochloric acid solution.
Materials:
-
Methyl Yellow indicator solution (0.1% w/v in ethanol)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Ammonia (NH₃) solution of unknown concentration
-
50 mL Burette
-
25 mL Pipette
-
250 mL Erlenmeyer flask
-
Pipette bulb
-
Burette stand and clamp
-
White tile or white paper
-
Distilled or deionized water
Procedure:
-
Rinse the burette with a small amount of the 0.1 M HCl solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Using a pipette, transfer 25.0 mL of the ammonia solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the Methyl Yellow indicator solution to the Erlenmeyer flask. The solution should turn yellow.
-
Place the Erlenmeyer flask on a white tile or a piece of white paper under the burette to easily observe the color change.
-
Slowly add the HCl solution from the burette to the ammonia solution in the flask while constantly swirling the flask to ensure thorough mixing.
-
Continue the titration until the color of the solution in the flask changes from yellow to a persistent faint red or orange. This is the endpoint of the titration.
-
Record the final burette reading. The volume of HCl used is the difference between the final and initial readings.
-
Repeat the titration at least two more times to obtain concordant results (volumes of HCl used should be within 0.1 mL of each other).
-
Calculate the average volume of HCl used from the concordant results.
-
Use the following formula to calculate the concentration of the ammonia solution:
M₁V₁ = M₂V₂
Where:
-
M₁ = Concentration of the HCl solution (mol/L)
-
V₁ = Volume of the HCl solution used (L)
-
M₂ = Concentration of the ammonia solution (mol/L)
-
V₂ = Volume of the ammonia solution used (L)
-
References
Application Notes and Protocols: Yellow 1 for Tissue Staining
Introduction
Yellow 1, also known as C.I. Solvent this compound, is a fat-soluble azo dye. In biological research, its lipophilic nature makes it suitable for the staining of neutral lipids, triglycerides, and lipoproteins in tissue samples and cell cultures. Its primary application is in the visualization of lipid droplets and fatty deposits within cells and tissues, which is particularly relevant in studies involving metabolic disorders, steatosis, and atherosclerosis. This compound staining provides a clear, yellow-to-orange visualization of lipid-rich structures.
Principle of Staining
The mechanism of this compound staining is based on its preferential solubility in lipids over the solvent in which it is prepared. When a tissue section is incubated with a saturated solution of this compound, the dye molecules move from the solvent and accumulate in the intracellular and extracellular lipid deposits. This process is a physical one and does not involve a chemical reaction. The result is the selective coloration of lipid-containing structures.
Quantitative Data
A summary of the key spectrophotometric properties of this compound is provided in the table below. This data is essential for selecting appropriate filters for microscopy and for quantitative analysis of stained samples.
| Property | Value |
| Chemical Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Absorption Maximum (λmax) | 350 nm |
| Emission Maximum (λmax) | 530 nm |
| Appearance | Yellow-orange powder |
| Solubility | Soluble in fats, oils, and organic solvents (e.g., isopropanol, propylene glycol) |
Experimental Protocols
Staining of Neutral Lipids in Frozen Tissue Sections
This protocol is designed for the visualization of neutral lipids in frozen tissue sections, which is a common method for preserving lipid integrity.
Materials:
-
This compound staining solution (see preparation below)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Coverslips
-
Mounting medium (aqueous)
-
Formalin, 10% neutral buffered
-
Propylene glycol
-
Distilled water
Staining Solution Preparation (0.5% this compound in Propylene Glycol):
-
Heat propylene glycol to 100°C.
-
Add 0.5 g of this compound powder to 100 mL of the heated propylene glycol.
-
Stir until a saturated solution is achieved.
-
Filter the hot solution through Whatman No. 2 filter paper.
-
Allow the solution to cool to room temperature before use. The solution is stable for several months when stored in a tightly sealed container.
Staining Procedure:
-
Embed fresh tissue in OCT compound and freeze rapidly.
-
Cut frozen sections at 8-10 µm thickness using a cryostat.
-
Mount the sections on microscope slides.
-
Fix the sections in 10% neutral buffered formalin for 5-10 minutes.
-
Wash the slides gently in distilled water.
-
Dehydrate the sections by placing them in pure propylene glycol for 2-5 minutes.
-
Transfer the slides to the pre-warmed this compound staining solution and incubate for 7-10 minutes at 60°C.
-
Differentiate the sections in 85% propylene glycol solution for 2-3 minutes.
-
Wash thoroughly in distilled water.
-
Counterstain with Hematoxylin (optional) for 30-60 seconds to visualize cell nuclei.
-
Wash in distilled water.
-
Mount the coverslip with an aqueous mounting medium.
Expected Results:
-
Lipids (triglycerides, neutral lipids): Yellow to orange
-
Nuclei (if counterstained): Blue
Staining of Lipids in Cultured Cells
This protocol is adapted for staining lipid droplets in adherent cell cultures.
Materials:
-
This compound staining solution (as prepared above)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Propylene glycol
-
Distilled water
-
Culture plates with adherent cells
Staining Procedure:
-
Wash the cultured cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with pure propylene glycol for 5 minutes.
-
Remove the propylene glycol and add the this compound staining solution.
-
Incubate for 10-15 minutes at room temperature.
-
Differentiate the cells with 85% propylene glycol for 3 minutes.
-
Wash the cells thoroughly with distilled water.
-
Add PBS to the wells for immediate imaging, or mount with an aqueous mounting medium for long-term storage.
Expected Results:
-
Lipid droplets: Bright yellow/orange
Visualized Workflows and Pathways
Caption: Workflow for this compound staining of frozen tissue sections.
Caption: Logical flow for using this compound in a metabolic disease study.
Application Notes: The Role of Yellow Fluorochromes in Flow Cytometry with a Focus on Phycoerythrin (PE)
Introduction
The term "Yellow 1" is not a standard nomenclature for a specific fluorochrome in the field of flow cytometry. This application note addresses the common need for bright, yellow-emitting fluorophores by focusing on R-Phycoerythrin (PE) , the most widely used and brightest fluorochrome in this spectral class. PE, a 240 kDa phycobiliprotein extracted from red algae, is renowned for its high quantum yield and large extinction coefficient, making it an ideal choice for detecting antigens with low expression levels.[1][2][3][4] This document will provide a comprehensive overview of PE's properties, its applications, and detailed protocols for its use in cell surface and intracellular staining. Additionally, we will briefly touch upon modern synthetic dyes designed for the yellow-green laser as alternatives.
Data Presentation: Properties of Yellow Fluorochromes
Effective multicolor flow cytometry panel design requires a thorough understanding of the spectral properties of each fluorochrome. The tables below summarize key quantitative data for PE and its common tandem derivatives.
Table 1: Spectral Properties of Phycoerythrin (PE) and Select Tandem Dyes
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Common Laser (nm) | Stokes Shift (nm) |
| PE (R-Phycoerythrin) | 496, 565 | 575 - 578 | 488, 561 | 10 - 13 |
| PE-CF594 | 496, 565 | 609 | 488, 561 | 44 |
| PE-Texas Red™ | 496, 565 | 615 | 488, 561 | 50 |
| PE-Cy5 | 496, 565 | 667 - 670 | 488, 561 | 102 - 105 |
| PE-Cy7 | 496, 565 | 775 - 780 | 488, 561 | 210 - 215 |
Data compiled from multiple sources.[1][2][3][5] Note that PE has a primary excitation peak at ~565 nm, making it exceptionally bright when excited by a yellow-green (561 nm) laser, but it is also efficiently excited by the common blue (488 nm) laser.[1][6]
Table 2: Physicochemical and Brightness Characteristics of PE
| Property | Value | Significance |
| Molecular Weight | ~240 kDa | Large size may cause steric hindrance in some applications.[2][3] |
| Quantum Yield | ~0.84 | Extremely high, contributing to its exceptional brightness.[1][3] |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~1.96 x 10⁶ | Very high molar absorptivity, leading to efficient light capture.[1][3] |
| Relative Brightness | Very High | Considered one of the brightest fluorochromes available for flow cytometry, ideal for rare populations or weakly expressed antigens.[1][7] |
Key Concepts & Visualizations
Fluorescence Resonance Energy Transfer (FRET) in PE Tandem Dyes
PE is frequently used as a donor molecule in tandem dyes. In this configuration, PE is covalently linked to an acceptor fluorochrome (like Cy5 or Cy7). When the PE molecule is excited by the laser, it transfers its energy to the acceptor dye via Fluorescence Resonance Energy Transfer (FRET).[1][8] The acceptor then emits light at its own, longer wavelength. This process creates a large artificial Stokes shift, which is invaluable for multicolor panel design as it allows multiple fluorophores to be excited by a single laser while emitting in widely separated channels.[1][9]
Figure 1. FRET mechanism in PE tandem conjugates.
Experimental Protocols
Protocol 1: Cell Surface Staining with PE-Conjugated Antibodies
This protocol provides a standard procedure for staining cell surface antigens on suspension cells, such as peripheral blood mononuclear cells (PBMCs) or cultured cell lines.
Workflow Overview
Figure 2. Workflow for cell surface staining.
Materials
-
Cells: A single-cell suspension at a concentration of 1-5 x 10⁶ cells/mL.
-
FACS Buffer: Phosphate-buffered saline (PBS) with 0.5-1% Bovine Serum Albumin (BSA) and 0.1% sodium azide.[10] Keep at 4°C.
-
Fc Block: Commercial Fc receptor blocking reagent (e.g., anti-CD16/32 for mouse cells, or human Fc block).[11]
-
Primary Antibody: Fluorochrome-conjugated antibody (e.g., Anti-CD4 PE).
-
Tubes: 12 x 75 mm polystyrene round-bottom tubes.
-
Centrifuge: Refrigerated centrifuge capable of 350-500 x g.
Procedure
-
Cell Preparation: Harvest cells and wash them twice with 2 mL of ice-cold FACS Buffer. Centrifuge at 350-500 x g for 5 minutes at 4°C after each wash.
-
Aliquot Cells: Resuspend the cell pellet and aliquot 1 x 10⁶ cells in 100 µL of FACS Buffer into each tube.
-
Fc Receptor Blocking (Optional): If your cells express Fc receptors (e.g., macrophages, B cells), add Fc block according to the manufacturer's instructions and incubate on ice for 10-20 minutes. This step is crucial for reducing non-specific antibody binding.[10][11]
-
Antibody Staining: Add the predetermined optimal amount of the PE-conjugated primary antibody to the cell suspension. Vortex gently.
-
Incubation: Incubate the tubes for 20-30 minutes at 4°C, protected from light.[10][12] PE is a protein and can be sensitive to photobleaching.
-
Washing: Add 2 mL of ice-cold FACS Buffer to each tube. Centrifuge at 350-500 x g for 5 minutes and decant the supernatant. Repeat this wash step once more.[12]
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS Buffer. Keep the samples on ice and protected from light until analysis on the flow cytometer.
Protocol 2: Intracellular Cytokine Staining (ICS) with PE-Conjugated Antibodies
This protocol is for detecting intracellular proteins, such as cytokines. It requires cell stimulation, fixation, and permeabilization steps to allow antibodies to access targets within the cell.
Workflow Overview
Figure 3. Workflow for intracellular cytokine staining.
Materials
-
Stimulation Reagents: e.g., PMA/Ionomycin, Brefeldin A or Monensin (protein transport inhibitors).[13]
-
Surface Staining Reagents: As described in Protocol 1.
-
Fixation Buffer: e.g., 1-4% paraformaldehyde in PBS.
-
Permeabilization/Wash Buffer: Saponin- or detergent-based buffer (commercially available or prepared in-house).[14]
-
Intracellular Antibody: PE-conjugated antibody specific for the intracellular target (e.g., Anti-IFN-γ PE).
Procedure
-
Cell Stimulation: Activate cells in culture medium with appropriate stimuli (e.g., PMA and ionomycin) for a predetermined time (typically 4-6 hours). Crucially, add a protein transport inhibitor (e.g., Brefeldin A) for the final hours of culture to cause cytokines to accumulate inside the cell.[13][15]
-
Harvest and Surface Stain: Harvest the cells. If you are co-staining for surface markers, perform the cell surface staining protocol (Steps 1-6 in Protocol 1) at this stage. Fixation can alter some surface epitopes, so it is best to stain them first.[14][15]
-
Fixation: After surface staining and washing, resuspend the cells in 0.5 mL of cold Fixation Buffer. Incubate for 10-20 minutes at room temperature.[14][16]
-
Wash: Wash the cells once with FACS buffer or PBS to remove the fixation buffer. Centrifuge at a slightly higher speed if necessary (e.g., 500-600 x g) as fixed cells can be less dense.
-
Permeabilization: Resuspend the fixed cell pellet in 1-2 mL of 1X Permeabilization/Wash Buffer. Centrifuge and discard the supernatant. Repeat once.[17]
-
Intracellular Staining: Resuspend the pelleted cells in the residual buffer (~100 µL) and add the optimal concentration of the PE-conjugated intracellular antibody.
-
Incubation: Incubate for at least 30 minutes at room temperature, protected from light.[14][16]
-
Washing: Add 2 mL of Permeabilization/Wash Buffer to each tube, centrifuge, and discard the supernatant. Repeat this wash step.[15][17]
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS Buffer for analysis on the flow cytometer. Samples can be stored at 4°C in the dark for a few days, but tandem dyes may degrade, so prompt analysis is recommended.[18][19]
References
- 1. A Practical Guide for Use of PE and APC in Flow Cytometry | AAT Bioquest [aatbio.com]
- 2. docs.research.missouri.edu [docs.research.missouri.edu]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. R-phycoerythrin (R-PE) | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. drmr.com [drmr.com]
- 7. sonybiotechnology.com [sonybiotechnology.com]
- 8. Use of phycoerythrin and allophycocyanin for fluorescence resonance energy transfer analyzed by flow cytometry: advantages and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 14. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 17. protocols.io [protocols.io]
- 18. Flow cytometry and the stability of phycoerythrin-tandem dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bdbiosciences.com [bdbiosciences.com]
Quantitative analysis using Yellow 1 and spectroscopy
To provide a comprehensive and accurate response, further clarification on the specific chemical identity of "Yellow 1" is necessary. The term "this compound" is ambiguous and can refer to several different chemical compounds, each with distinct properties and applications. Without a precise chemical name or CAS number, it is not possible to provide detailed and accurate application notes, protocols, and data relevant to a specific quantitative analysis using spectroscopy.
For instance, "this compound" could potentially refer to:
-
Pigment this compound: A common pigment used in inks and plastics, which is generally not suitable for quantitative analysis in solution due to its insolubility.
-
A specific dye or probe: It is possible that "this compound" is a proprietary name for a fluorescent probe or dye used in a specific assay kit. In this case, the experimental protocols would be highly specific to that kit.
-
A historical or less common name for a known indicator or dye: The name might be an older designation for a compound now known by a different name.
To proceed with generating the requested detailed application notes and protocols, please provide the specific chemical name (e.g., IUPAC name), CAS number, or at least the context of the type of quantitative analysis (e.g., cell viability assay, enzyme activity assay, etc.) in which "this compound" is used.
Once more specific information is available, a detailed response can be generated that includes:
-
Introduction to the specific "this compound" compound and its spectroscopic properties.
-
Principle of the quantitative assay.
-
Detailed, step-by-step experimental protocols for sample preparation, reagent handling, and spectroscopic measurements.
-
Data analysis workflow, including how to construct a standard curve and calculate unknown concentrations.
-
Tables summarizing key quantitative data such as excitation and emission maxima, molar extinction coefficient, and linear range of detection.
-
Graphviz diagrams illustrating the experimental workflow and any relevant signaling pathways.
-
Troubleshooting guide and safety precautions.
A placeholder for a generalized experimental workflow is provided below to illustrate the type of diagram that can be generated once the specific details of "this compound" and its application are known.
Caption: Generalized workflow for quantitative analysis using a spectroscopic reagent.
Application Notes and Protocols for Live-Cell Imaging with Yellow Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for live-cell imaging using two prominent yellow fluorescent probes: the small molecule dye Lucifer Yellow and the genetically encoded Yellow Fluorescent Protein (YFP). These tools are instrumental in visualizing cellular structures, tracking dynamic processes, and quantifying molecular interactions in real-time.
Part 1: Lucifer Yellow as a Live-Cell Fluorescent Probe
Lucifer Yellow is a water-soluble, fluorescent dye that is valuable for investigating cellular morphology and tracking fluid-phase endocytosis. Its high water solubility and inability to cross cell membranes make it an excellent marker for neuronal tracing and for studying intercellular communication through gap junctions.
Physicochemical and Photophysical Properties
A summary of the key properties of Lucifer Yellow is presented in the table below.
| Property | Value | Reference/Justification |
| Chemical Formula | C₁₃H₉Li₂N₅O₉S₂ | PubChem CID: 65153 |
| Molecular Weight | 457.24 g/mol | PubChem CID: 65153 |
| Appearance | Yellow solid | |
| Solubility | Soluble in water | |
| Excitation Maximum (λex) | ~428 nm | |
| Emission Maximum (λem) | ~535 nm | |
| Quantum Yield (Φ) | 0.21 | |
| Key Applications | Neuronal tracing, gap junction analysis, endocytosis studies | [1] |
Experimental Protocols
1. Stock Solution Preparation
-
Weighing: Accurately weigh out 1 mg of Lucifer Yellow CH, lithium salt.
-
Dissolving: Dissolve the powder in 1 mL of sterile, distilled water or a suitable buffer (e.g., 0.1 M KCl) to make a 1 mg/mL stock solution.
-
Storage: Store the stock solution at -20°C, protected from light. For frequent use, small aliquots can be stored at 4°C for up to a week.
2. Live-Cell Staining for Endocytosis
This protocol is a general guideline for tracking fluid-phase endocytosis in cultured cells.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Dilute the Lucifer Yellow stock solution in a serum-free culture medium or a balanced salt solution (e.g., HBSS) to a final concentration of 0.1-1 mg/mL.
-
Staining: Remove the culture medium and wash the cells once with warm buffer. Add the pre-warmed staining solution to the cells and incubate for a period ranging from 5 minutes to several hours at 37°C, depending on the cell type and experimental goals.
-
Washing: Remove the staining solution and wash the cells three to five times with cold buffer to remove extracellular dye and halt endocytosis.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Lucifer Yellow (e.g., a filter set for fluorescein isothiocyanate, FITC).
Workflow for Live-Cell Endocytosis Imaging with Lucifer Yellow
Caption: A generalized workflow for staining live cells with Lucifer Yellow to visualize endocytosis.
Part 2: Yellow Fluorescent Protein (YFP) for Live-Cell Imaging
Yellow Fluorescent Protein (YFP) and its variants are genetically encoded fluorescent reporters widely used to study protein localization, dynamics, and interactions in living cells.[2][3] As a genetically encoded probe, YFP can be fused to a protein of interest, allowing for its specific and continuous visualization within the cellular environment.
Properties of Common YFP Variants
The properties of YFP variants can differ, offering a range of brightness, photostability, and environmental sensitivity.
| Property | eYFP (Enhanced YFP) | Venus | Citrine |
| Excitation Maximum (λex) | ~514 nm | ~515 nm | ~516 nm |
| Emission Maximum (λem) | ~527 nm | ~528 nm | ~529 nm |
| Brightness (Quantum Yield x Extinction Coefficient) | 34 | 92 | 61 |
| Photostability | Moderate | High | High |
| Acid Sensitivity (pKa) | ~7.1 | ~6.0 | ~5.7 |
| Key Features | Early, widely used variant. | Brightest and fastest maturing YFP. | Reduced pH and chloride sensitivity. |
Experimental Protocols
1. Generation of YFP Fusion Constructs
-
Vector Selection: Choose an appropriate mammalian expression vector containing the coding sequence for the desired YFP variant.
-
Cloning: Clone the gene of interest in-frame with the YFP sequence (either N- or C-terminal fusion). The choice of fusion terminus should be guided by the known structure and function of the protein of interest to minimize interference.
-
Sequence Verification: Sequence the entire open reading frame of the fusion construct to ensure the integrity of the sequence and the absence of mutations.
2. Transfection of Cultured Cells
-
Cell Plating: Plate cells on a suitable imaging dish or plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the YFP fusion construct using a method of choice (e.g., lipid-based transfection, electroporation). Optimize the amount of DNA and transfection reagent to achieve good expression levels with minimal cytotoxicity.
-
Expression: Allow for protein expression for 24-48 hours post-transfection before imaging.
3. Live-Cell Imaging of YFP-Tagged Proteins
-
Microscope Setup: Use a fluorescence microscope equipped with a YFP filter set (e.g., excitation 500/20 nm, emission 535/30 nm). Maintain the cells in a chamber with controlled temperature (37°C), CO₂, and humidity.
-
Image Acquisition: To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[4] For time-lapse imaging, adjust the acquisition frequency based on the dynamics of the process being studied.[4]
Workflow for Imaging YFP Fusion Proteins
Caption: A standard workflow for the expression and imaging of YFP-tagged proteins in live cells.
Application: Förster Resonance Energy Transfer (FRET)
YFP is frequently used as an acceptor in FRET-based biosensors, often paired with Cyan Fluorescent Protein (CFP) as the donor.[3] FRET is a mechanism describing energy transfer between two light-sensitive molecules. This technique allows for the visualization of protein-protein interactions or conformational changes in real-time.
Signaling Pathway Visualization with a FRET-based Kinase Activity Reporter
Caption: A diagram illustrating how a FRET-based biosensor reports kinase activity in a signaling pathway.
Troubleshooting Common Issues in Live-Cell Imaging
| Issue | Possible Cause | Suggested Solution |
| High Background | - Excess extracellular dye (Lucifer Yellow)- Autofluorescence from culture medium[5] | - Ensure thorough washing after staining.- Use phenol red-free imaging medium. |
| Cell Death/Toxicity | - High dye concentration- Phototoxicity from excessive light exposure[4] | - Perform a cytotoxicity assay to determine a non-toxic concentration range.- Reduce excitation light intensity and/or exposure time. Use a more sensitive camera if possible. |
| Rapid Photobleaching | - High excitation light intensity- Unstable fluorophore | - Reduce the intensity of the excitation light.- Use more photostable variants of YFP (e.g., Venus, Citrine).- Consider using an anti-fade agent in the imaging medium. |
| No/Weak Signal | - Low expression of YFP fusion protein- Inefficient dye uptake (Lucifer Yellow) | - Optimize transfection efficiency.- Increase dye concentration or incubation time.- Ensure the filter sets on the microscope are appropriate for the fluorophore. |
By following these detailed protocols and considering the specific properties of each fluorescent probe, researchers can effectively utilize Lucifer Yellow and YFP to gain valuable insights into the complex and dynamic world of the living cell.
References
- 1. Lucifer Yellow as a live cell fluorescent probe for imaging water transport in subcellular organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Live Cell Imaging [labome.com]
- 3. Live-Cell Imaging Techniques | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 5. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for the Incorporation of Yellow Dyes in Hydrogel Experiments
A Note on "Yellow 1": The term "this compound" does not correspond to a standardized chemical name for a dye or compound commonly cited in scientific literature for hydrogel experiments. Therefore, these application notes and protocols are based on the general principles and methodologies for incorporating yellow-colored compounds and dyes, such as Curcumin, Hydroxysafflor Yellow A, and various model dyes, into hydrogels for research and drug development purposes.
Application Notes
The incorporation of yellow dyes and compounds into hydrogels serves a multitude of purposes in biomedical research. These hydrogel-dye systems are versatile platforms for applications ranging from drug delivery to tissue engineering.[1][2] Hydrogels, with their high water content and porous structure, are ideal for encapsulating therapeutic agents.[1][2]
One of the primary applications is in drug delivery . Hydrogels can encapsulate drugs and release them in a controlled manner.[2] The release can be triggered by environmental stimuli such as pH, temperature, or the presence of specific enzymes. The porous nature of hydrogels can be tailored by controlling the cross-linking density, which in turn modulates the drug release rate.[1] For hydrophobic drugs like Curcumin, which has anti-inflammatory and antioxidant properties, encapsulation in a hydrogel matrix can improve its stability, bioavailability, and water solubility.[3]
Yellow dyes are also frequently used as model drugs to study the release kinetics from hydrogel systems. Their color allows for easy and rapid quantification of the released amount using spectrophotometry.[4] This is a cost-effective and convenient method for characterizing new hydrogel formulations before proceeding with more complex and expensive therapeutic agents.[5]
Furthermore, the color of the incorporated dye can serve as a visual indicator of the hydrogel's presence and integrity, which is particularly useful in applications like tissue engineering and for in-situ forming hydrogels.[6]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the incorporation and release of dyes from hydrogels.
Table 1: Example Hydrogel Formulations
| Formulation ID | Gelatin (g) | Polyethylene Glycol (g) | Cross-linker (Glutaraldehyde) (ml) | Methylene Blue (mg) |
| SP-1 | 2.00 | 0.50 | 10.00 | 10.00 |
| SP-2 | 2.00 | 0.50 | 10.00 | 20.00 |
| SP-3 | 2.00 | 0.50 | 5.00 | 10.00 |
| SP-4 | 2.00 | 0.50 | 5.00 | 5.00 |
| SP-5 | 2.00 | 1.50 | 5.00 | 10.00 |
| SP-6 | 3.00 | 0.50 | 5.00 | 10.00 |
| SP-7 | 4.00 | 2.50 | 5.00 | 15.00 |
Data adapted from a study on Methylene Blue release from gelatin-PEG composite hydrogels.[7]
Table 2: Effect of Cross-linker Concentration on Dye Release
| Cross-linker (Glutaraldehyde) Volume (ml) | Absorbance in Demineralized Water | Absorbance in 0.1M HCl |
| 5 | 0.43 | 0.47 |
| 10 | 0.42 | 0.45 |
| 15 | 0.42 | 0.42 |
This table illustrates that an increase in cross-linker concentration can lead to a decrease in dye release, as indicated by the lower absorbance values. This is attributed to a decrease in the pore size of the hydrogel matrix.[4][7]
Table 3: Effect of Gelatin Concentration on Dye Release
| Gelatin (GE) Composition (g) | Absorbance in Demineralized Water | Absorbance in 0.1M HCl |
| 2 | 0.43 | 0.47 |
| 3 | 0.45 | 0.49 |
| 4 | 0.48 | 0.52 |
This table shows that increasing the gelatin concentration can lead to an increased release of the dye. The hydrophilic nature of gelatin facilitates the penetration of the dye into the matrix and its subsequent release.[4]
Experimental Protocols
The following are detailed protocols for key experiments involving the incorporation of a yellow dye into a hydrogel.
Protocol 1: Hydrogel Synthesis and Dye Incorporation
This protocol describes the preparation of a gelatin-polyethylene glycol (PEG) composite hydrogel with the incorporation of a model yellow dye.
Materials:
-
Gelatin (GE)
-
Polyethylene glycol (PEG)
-
Glutaraldehyde (cross-linking agent)
-
Yellow Dye (e.g., Curcumin, Methylene Blue as a model)
-
Demineralized water
-
Magnetic stirrer
-
Beakers
-
Molds for hydrogel casting
Procedure:
-
Prepare the gelatin solution by dissolving a specific amount of gelatin powder (e.g., 2g) in a predetermined volume of demineralized water with continuous stirring at a slightly elevated temperature (e.g., 40°C) until a clear solution is obtained.
-
In a separate beaker, prepare the PEG solution by dissolving the desired amount of PEG (e.g., 0.5g) in demineralized water.
-
Add the PEG solution to the gelatin solution and mix thoroughly.
-
Prepare the yellow dye solution by dissolving a known quantity of the dye (e.g., 10mg) in a small amount of a suitable solvent (e.g., ethanol for Curcumin, water for Methylene Blue) and then add it to the polymer mixture.
-
Add the cross-linking agent, glutaraldehyde (e.g., 5 ml), to the mixture and stir vigorously to ensure a homogeneous solution.[7]
-
Pour the final solution into molds of the desired shape and size.
-
Allow the hydrogels to cross-link and set at room temperature for a specified period (e.g., 24 hours).
-
After setting, carefully remove the hydrogels from the molds and wash them with demineralized water to remove any unreacted chemicals.
-
Dry the hydrogels in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
Protocol 2: Swelling Study
This protocol is for determining the swelling behavior of the prepared hydrogels.
Materials:
-
Dried hydrogel samples
-
Demineralized water or buffer solution (e.g., PBS)
-
Beakers
-
Weighing balance
-
Filter paper
Procedure:
-
Weigh the dried hydrogel sample (Wd).[4]
-
Immerse the dried hydrogel in a beaker containing a sufficient volume of demineralized water or buffer solution at room temperature.[4]
-
At regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), remove the swollen hydrogel from the solution.
-
Gently blot the surface of the hydrogel with filter paper to remove excess water.
-
Weigh the swollen hydrogel (Ws).
-
Calculate the percentage swelling index (Is) using the following equation:[4] Is = [(Ws - Wd) / Wd] * 100
-
Continue the measurements until the hydrogel reaches a constant weight, indicating that it has reached its equilibrium swelling.
Protocol 3: In Vitro Dye Release Study
This protocol outlines the procedure for quantifying the release of the yellow dye from the hydrogel.
Materials:
-
Dye-loaded dried hydrogel sample of a known weight
-
Release medium (e.g., demineralized water, 0.1M HCl, or PBS)
-
Beaker or flask
-
Shaking incubator or magnetic stirrer
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Place a known weight of the dye-loaded dry hydrogel into a beaker containing a fixed volume of the release medium (e.g., 100 ml).[4]
-
Keep the beaker in a shaking incubator at a constant temperature (e.g., 37°C) to simulate physiological conditions.
-
At predetermined time intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot of the release medium.
-
To maintain a constant volume, replace the withdrawn aliquot with the same volume of fresh release medium.
-
Measure the absorbance of the withdrawn sample using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of the yellow dye.[4]
-
Determine the concentration of the released dye from a pre-established standard calibration curve of the dye in the same release medium.
-
Calculate the cumulative percentage of dye released over time.
Visualizations
Experimental Workflow
Caption: Experimental workflow for hydrogel synthesis, characterization, and data analysis.
Representative Signaling Pathway: NF-κB
Many therapeutic agents released from hydrogels, particularly anti-inflammatory drugs, target specific cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, and its inhibition is a common therapeutic strategy.[3]
Caption: Simplified diagram of the canonical NF-κB signaling pathway and a potential point of inhibition.
References
- 1. dovepress.com [dovepress.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Yellow 1 for Background Fluorescence Reduction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Yellow 1 to reduce background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it reduce background fluorescence?
This compound is a novel reagent designed to diminish unwanted background fluorescence in fixed and permeabilized tissue and cell samples. Its mechanism of action is based on the quenching of autofluorescence that commonly originates from endogenous fluorophores within the specimen, such as collagen, elastin, and lipofuscin. By binding to these molecules, this compound effectively absorbs their fluorescent emissions, thereby improving the signal-to-noise ratio of your specific fluorescent probes.
Q2: At what step in my immunofluorescence protocol should I use this compound?
The optimal placement of the this compound treatment step is after fixation and permeabilization, but before the primary antibody incubation. This ensures that the background fluorescence is quenched before the introduction of specific fluorescent labels, preventing any potential interference with the antibody-antigen binding.
Q3: Is this compound compatible with my fluorescent dyes?
This compound has been tested for compatibility with a wide range of commonly used fluorophores. However, it is always recommended to perform a small-scale pilot experiment to confirm its compatibility with your specific dyes and experimental setup. Pay close attention to any potential signal reduction of your target fluorophore.
Q4: Can this compound be used in live-cell imaging?
No, this compound is intended for use with fixed and permeabilized samples only. Its formulation is not suitable for live-cell applications and may induce cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence persists after this compound treatment. | 1. Insufficient Incubation Time: The reagent may not have had enough time to fully penetrate the tissue and quench the autofluorescence. 2. Suboptimal Concentration: The concentration of this compound may be too low for the level of autofluorescence in your sample. 3. Incomplete Rinsing: Residual this compound may contribute to background signal. | 1. Increase Incubation Time: Extend the incubation period in increments of 5-10 minutes. 2. Optimize Concentration: Perform a concentration titration series to determine the optimal concentration for your specific sample type. 3. Thorough Rinsing: Ensure adequate rinsing with your wash buffer (e.g., PBS) after the this compound treatment. |
| My specific fluorescent signal is weaker after this compound treatment. | 1. Over-incubation: Excessive exposure to this compound may lead to quenching of the specific fluorescent signal. 2. Incorrect Placement in Protocol: Applying this compound after primary or secondary antibody incubation can interfere with the fluorescent labels. | 1. Reduce Incubation Time: Decrease the incubation time with this compound. 2. Confirm Protocol Step: Ensure this compound treatment is performed before the primary antibody incubation. |
| I see a precipitate or crystal formation on my sample. | 1. Incorrect Dilution: The this compound stock solution may not have been properly diluted or has precipitated out of solution. 2. Temperature Effects: The working solution may be too cold, causing precipitation. | 1. Prepare Fresh Solution: Make a fresh working solution of this compound, ensuring the stock is fully dissolved before dilution. 2. Warm to Room Temperature: Allow the working solution to warm to room temperature before applying it to the sample. |
Experimental Protocols
Standard Protocol for this compound Treatment of Cultured Cells on Coverslips
-
Fixation: Fix cells as required by your primary antibody (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Rinsing: Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Rinsing: Wash the coverslips three times with PBS for 5 minutes each.
-
This compound Treatment:
-
Prepare the this compound working solution according to the product datasheet.
-
Incubate the coverslips in the this compound working solution for 10-30 minutes at room temperature, protected from light.
-
-
Rinsing: Wash the coverslips thoroughly three times with PBS for 5 minutes each.
-
Blocking: Proceed with your standard blocking step (e.g., 5% BSA in PBS for 1 hour).
-
Antibody Incubation: Continue with your primary and secondary antibody staining protocol.
Visualized Workflows and Relationships
Caption: Recommended immunofluorescence workflow incorporating this compound treatment.
Caption: Troubleshooting logic for optimizing this compound treatment.
Technical Support Center: Troubleshooting Photobleaching of Yellow 1
This guide provides in-depth troubleshooting for photobleaching issues encountered with the hypothetical fluorescent probe, "Yellow 1." The advice is based on established principles for common yellow-spectrum fluorophores. For optimal results, always refer to the manufacturer's documentation for your specific probe.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[1][2][3] This occurs when the fluorophore, upon excitation, enters a long-lived triplet state where it can react with other molecules, particularly oxygen, causing covalent bond damage.[2][4]
Q2: My this compound signal fades very quickly during imaging. What is the most common cause?
A2: The most common cause of rapid signal loss is excessive exposure to high-intensity excitation light.[5] The rate of photobleaching is directly proportional to the intensity and duration of the light source.[5][6]
Q3: Can I prevent photobleaching completely?
A3: While complete prevention is not possible, you can significantly reduce the rate of photobleaching.[4] Strategies include minimizing light exposure, reducing excitation intensity, and using antifade reagents.[1][5]
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical cocktails added to mounting media that protect fluorophores from photobleaching.[7] Most work by scavenging reactive oxygen species (ROS) that are a primary cause of photochemical damage.[8][9] Common agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).[7]
Q5: Is it better to use a more powerful laser and shorter exposure time, or a weaker laser and longer exposure time?
A5: It is generally better to use the lowest possible excitation power that provides an adequate signal-to-noise ratio, combined with the shortest necessary exposure time. High-intensity light can accelerate photobleaching non-linearly.[6]
In-Depth Troubleshooting Guides
Issue 1: Rapid Signal Loss During Time-Lapse Imaging
If your this compound signal disappears before your time-lapse experiment is complete, follow these steps:
Step 1: Optimize Imaging Parameters
-
Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum level required for a clear signal. Using neutral density filters can help reduce illumination intensity without altering the spectral quality of the light.[4][10]
-
Minimize Exposure Time: Use the shortest possible camera exposure time. Increase camera gain or use binning if necessary to compensate for the lower signal, but be mindful of potential impacts on image resolution.[10]
-
Reduce Acquisition Frequency: Increase the interval between image acquisitions to give the sample time to recover and to reduce the total dose of photons delivered to the fluorophore.
Step 2: Employ Antifade Reagents
-
For fixed-cell imaging, use a high-quality antifade mounting medium.[11]
-
For live-cell imaging, supplement the imaging medium with a live-cell compatible antifade reagent like Trolox or commercial formulations.[8][11]
Step 3: Consider Environmental Factors
-
Oxygen Scavenging: Photobleaching is often an oxygen-dependent process.[4] Using an oxygen scavenging system (e.g., glucose oxidase and catalase) in your imaging buffer can significantly enhance fluorophore stability.[1]
Step 4: Choose a More Photostable Fluorophore
-
If photobleaching persists, your fluorophore may not be suitable for long-term imaging. Yellow fluorescent proteins (YFPs), for example, are known to photobleach rapidly.[12][13][14] Consider alternatives with higher photostability.[15]
Issue 2: Inconsistent Fluorescence Intensity Between Samples
If you observe that identically prepared samples show different levels of photobleaching, consider these factors:
Step 1: Standardize Illumination History
-
The total number of photons a fluorophore is exposed to determines its bleaching.[1] Avoid exposing one sample to more light than another, even during focusing and field selection.
-
Best Practice: Locate the region of interest using transmitted light or a low-magnification objective first. Switch to fluorescence imaging only for the final image acquisition.[10]
Step 2: Check Mounting Medium and Reagent Consistency
-
Ensure the antifade mounting medium is fresh and has been stored correctly. Some reagents can lose effectiveness over time.
-
Verify that the same volume of mounting medium is used for each slide and that it is free of bubbles, which can cause light scattering and affect imaging.
Step 3: Evaluate Sample-Specific Variables
-
Differences in cellular health or chemical environment between samples can affect fluorophore stability. Ensure consistent cell culture conditions and treatment protocols.
Quantitative Data Summary
The photostability of a fluorophore is often measured by its photobleaching half-life (the time it takes for the fluorescence intensity to drop to 50% of its initial value under specific illumination conditions).
Table 1: Comparison of Photostability for Various Yellow Fluorescent Proteins
| Fluorescent Protein | Photobleaching Half-Life (minutes) | Illumination Conditions | Reference |
| mVenus | 3 | 520/5 nm light at 2.4 mW/mm² | [16] |
| mGold | 12 | 520/5 nm light at 2.4 mW/mm² | [16] |
| mGold2t | 42 | 520/5 nm light at 2.4 mW/mm² | [16] |
| mGold2s | 60 | 520/5 nm light at 2.4 mW/mm² | [16] |
Note: This data highlights the significant variation in photostability among different fluorophores. Newer variants like mGold2s and mGold2t offer substantially longer imaging durations.[12][13][14][16]
Table 2: Common Antifade Reagents and Their Properties
| Antifade Reagent | Primary Use | Advantages | Disadvantages | Reference |
| p-Phenylenediamine (PPD) | Fixed Cells | Highly effective | Can cause autofluorescence; may react with cyanine dyes | [7][9] |
| n-Propyl gallate (NPG) | Fixed & Live Cells | Nontoxic | Can have anti-apoptotic effects; slow to dissolve | [7] |
| 1,4-Diazabicyclo-octane (DABCO) | Fixed & Live Cells | Less toxic than PPD | Less effective than PPD; may have anti-apoptotic effects | [7] |
| Trolox | Live Cells | Cell-permeable antioxidant | --- | [8] |
Key Experimental Protocols
Protocol 1: Quantifying the Photobleaching Rate of this compound
This protocol allows you to determine the photobleaching half-life of this compound in your specific experimental setup.
Objective: To measure the rate of fluorescence decay under continuous illumination.
Materials:
-
Sample stained with this compound
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation: Prepare your sample as you would for a standard imaging experiment.
-
Microscope Setup:
-
Turn on the microscope and select the appropriate filter set for this compound.
-
Set the excitation light intensity to the level you plan to use for your experiments. It is critical to keep this intensity constant for all measurements.
-
-
Image Acquisition:
-
Locate a representative field of view.
-
Set up a time-lapse acquisition. Acquire images continuously (e.g., one frame every 5 seconds) without any delay between frames.
-
Open the shutter and begin acquiring images. Continue until the fluorescence signal has decreased to less than 20% of its initial value.
-
-
Data Analysis:
-
Open the image sequence in your analysis software.
-
Define a Region of Interest (ROI) over a fluorescently labeled area.
-
Measure the mean fluorescence intensity within the ROI for each frame (time point).
-
Correct for background fluorescence by measuring the intensity of an ROI in an area with no cells and subtracting this value from your signal ROI measurement for each time point.[17]
-
Normalize the intensity data by dividing all values by the intensity of the first frame.
-
Plot the normalized intensity versus time.
-
Determine the time at which the intensity drops to 0.5 (50%). This is the photobleaching half-life.
-
Visualizations
Caption: Key factors that accelerate the rate of photobleaching.
Caption: A logical workflow for troubleshooting photobleaching.
Caption: Workflow for quantifying photobleaching rate.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 3. What causes photobleaching? | AAT Bioquest [aatbio.com]
- 4. Photobleaching [evidentscientific.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Bright and photostable yellow fluorescent proteins for extended imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bright and photostable yellow fluorescent proteins for extended imaging | Semantic Scholar [semanticscholar.org]
- 15. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 16. mightexbio.com [mightexbio.com]
- 17. molbiolcell.org [molbiolcell.org]
Technical Support Center: YellowGlo 1 Fluorescent Dye
Welcome to the technical support center for YellowGlo 1, a novel fluorescent dye designed for robust performance in cellular imaging and high-content screening applications. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you optimize your experimental results and achieve the highest possible signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for YellowGlo 1?
A1: The optimal excitation maximum for YellowGlo 1 is 525 nm, and its emission maximum is 545 nm. For optimal performance, we recommend using a filter set that closely matches these wavelengths.
Q2: Can I use YellowGlo 1 for multiplexing with other fluorophores?
A2: Yes, YellowGlo 1 is suitable for multiplexing experiments. However, to minimize spectral bleed-through, it is crucial to select other fluorophores with well-separated emission spectra. We recommend using a spectral viewer tool to check for potential overlap with other dyes in your panel.
Q3: What is the recommended starting concentration for YellowGlo 1?
A3: The optimal concentration of YellowGlo 1 can vary depending on the cell type and application. We recommend starting with a concentration of 100 nM and optimizing from there. A concentration titration experiment is highly recommended to determine the best concentration for your specific experimental conditions.
Q4: Is YellowGlo 1 compatible with fixed and permeabilized cells?
A4: Yes, YellowGlo 1 is compatible with standard formaldehyde fixation and detergent-based permeabilization protocols. However, the fixation and permeabilization conditions should be optimized to ensure the preservation of the target antigen and cellular morphology.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can be caused by either a weak signal or high background fluorescence. The following guide will help you identify and address the root cause of your issue.
Issue 1: High Background Fluorescence
High background fluorescence can obscure your signal and reduce the sensitivity of your assay.
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Perform a concentration titration to find the lowest dye concentration that still provides a robust signal. |
| Inadequate Washing | Increase the number and/or duration of wash steps after dye incubation to remove unbound dye. |
| Autofluorescence | Image an unstained control sample to determine the level of cellular autofluorescence. If high, you may need to use a spectral unmixing algorithm or select a different dye with a longer wavelength. |
| Non-specific Binding | Include a blocking step (e.g., with BSA or serum) before adding the dye. |
| Contaminated Media or Buffers | Use fresh, high-quality media and buffers. Phenol red in culture media can be a source of background, so consider using phenol red-free media for your experiments. |
Issue 2: Weak or No Signal
A weak or absent signal can be due to a variety of factors, from incorrect filter sets to problems with the biological sample.
| Potential Cause | Recommended Solution |
| Incorrect Filter Set | Ensure that the excitation and emission filters on your imaging system are appropriate for YellowGlo 1 (Ex: 525 nm, Em: 545 nm). |
| Low Dye Concentration | If you have already optimized for low background, you may need to increase the dye concentration. |
| Insufficient Incubation Time | Increase the incubation time to allow for sufficient uptake or binding of the dye. |
| Photobleaching | Reduce the exposure time and/or excitation light intensity. Use an anti-fade mounting medium if applicable. |
| Low Target Abundance | If YellowGlo 1 is targeting a specific protein or organelle, the low signal may reflect low abundance in your cells. Consider using a positive control cell line with known high expression. |
| Cell Health Issues | Ensure that your cells are healthy and viable. Dead or dying cells can exhibit altered dye uptake and fluorescence. |
Experimental Protocols
Protocol: Staining of Live Cells with YellowGlo 1
This protocol provides a general procedure for staining live cells with YellowGlo 1.
-
Cell Plating: Plate cells in a suitable imaging vessel (e.g., glass-bottom dish or microplate) and allow them to adhere overnight.
-
Reagent Preparation: Prepare a 100X stock solution of YellowGlo 1 in DMSO. On the day of the experiment, dilute the stock solution to the desired working concentration in pre-warmed culture medium.
-
Cell Staining: Remove the culture medium from the cells and add the YellowGlo 1 staining solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed culture medium or a suitable buffer (e.g., PBS).
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for YellowGlo 1.
Quantitative Data
Table 1: Effect of Experimental Parameters on Signal-to-Noise Ratio (SNR)
| Parameter | Condition 1 | SNR 1 | Condition 2 | SNR 2 | Condition 3 | SNR 3 |
| Dye Concentration | 50 nM | 8.2 | 100 nM | 15.6 | 200 nM | 12.1 (high background) |
| Incubation Time | 15 min | 9.5 | 30 min | 15.8 | 60 min | 16.2 |
| Number of Washes | 1 | 7.3 | 2 | 14.9 | 3 | 15.1 |
Data are representative and may vary depending on the cell type and imaging system.
Visual Guides
Caption: Experimental workflow for staining cells with YellowGlo 1.
Caption: Troubleshooting decision tree for low signal-to-noise ratio.
Technical Support Center: Troubleshooting Yellow Staining Artifacts
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering unwanted yellow background staining or artifacts in their immunohistochemistry (IHC) and immunofluorescence (IF) experiments. While "Yellow 1" is not a standard histological stain, this guide addresses common sources of yellow-colored artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of yellow background staining in IHC?
Several factors can contribute to a diffuse yellow background or specific yellow artifacts in IHC experiments. The most common culprits include:
-
Endogenous Peroxidase Activity: Heme-containing proteins like hemoglobin in red blood cells can mimic peroxidase activity, leading to non-specific staining when using HRP-based detection systems.
-
Issues with DAB Chromogen: Improper preparation, prolonged incubation, or use of old/oxidized diaminobenzidine (DAB) can result in a diffuse yellow-brown background instead of a crisp, localized signal.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites can lead to the primary or secondary antibody binding to unintended targets, contributing to background noise.
-
Fixation Artifacts: The type of fixative and the duration of fixation can influence tissue autofluorescence, which often appears yellow-green. Formalin fixation is known to induce autofluorescence.
Q2: I'm observing a yellow, granular pigment in my tissue sections. What is it and how can I remove it?
This is likely a formalin pigment (acid hematin), which can form in tissues fixed in formalin for extended periods, especially in bloody tissues. It appears as a brown-black or yellow-brown extracellular pigment.
-
Solution: Treat deparaffinized and rehydrated slides with an alcoholic picric acid solution or a solution of 70% ethanol containing 3% sodium hydroxide before starting the staining protocol.
Q3: My immunofluorescence signal is obscured by a bright yellow-green background. What is causing this?
This is a classic example of tissue autofluorescence. Autofluorescence is the natural emission of light by biological structures like collagen, elastin, and red blood cells. It is a common issue in formalin-fixed, paraffin-embedded tissues.
-
Solution: Several methods can be employed to quench autofluorescence before antibody incubation:
-
Sudan Black B: An effective quenching agent for lipofuscin-based autofluorescence.
-
Sodium Borohydride: Can reduce autofluorescence caused by glutaraldehyde or formaldehyde fixation.
-
Commercial Quenching Reagents: Several commercially available reagents are specifically designed to reduce autofluorescence from various sources.
-
Troubleshooting Guide: Step-by-Step Solutions
Problem 1: Diffuse Yellow Background in HRP-DAB Staining
If you are experiencing a high, uniform yellow background in your IHC experiments using a horseradish peroxidase (HRP) and DAB system, follow these steps to identify and resolve the issue.
Experimental Workflow for Troubleshooting Diffuse Background
Caption: Troubleshooting workflow for diffuse yellow background in IHC.
Detailed Methodologies:
-
Endogenous Peroxidase Quenching:
-
After rehydration, incubate slides in a 3% hydrogen peroxide (H₂O₂) solution in methanol or PBS for 10-15 minutes at room temperature.
-
Rinse thoroughly with PBS (3 x 5 minutes).
-
-
Optimizing DAB Incubation:
-
Prepare the DAB working solution immediately before use according to the manufacturer's instructions.
-
Apply the DAB solution to the slides and monitor the color development under a microscope.
-
Stop the reaction by immersing the slides in distilled water as soon as the desired signal intensity is reached, typically within 1-10 minutes.
-
Quantitative Data Summary:
| Parameter | Standard Protocol | Troubleshooting Modification | Expected Outcome |
| H₂O₂ Concentration | 0.3% | 3% | More effective quenching of endogenous peroxidase. |
| DAB Incubation Time | 10 minutes | 2-5 minutes (monitored) | Reduced background, more specific signal. |
| Primary Antibody Dilution | 1:100 | 1:200 - 1:500 | Lower non-specific binding and background. |
Problem 2: Yellow Autofluorescence in IF Staining
For immunofluorescence, autofluorescence can mask the specific signal from your fluorophore-conjugated antibodies. This is particularly problematic with green and yellow-emitting fluorophores.
Logical Flow for Autofluorescence Quenching
Caption: Decision-making process for managing tissue autofluorescence.
Detailed Methodologies:
-
Sudan Black B Staining Protocol:
-
Prepare a 0.1% Sudan Black B solution in 70% ethanol.
-
After rehydration, incubate slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Rinse extensively with PBS or 70% ethanol until the excess dye is removed.
-
Proceed with the standard immunofluorescence staining protocol.
-
-
Sodium Borohydride Treatment:
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.
-
Incubate rehydrated slides for 10 minutes at room temperature.
-
Rinse thoroughly with PBS (3 x 5 minutes).
-
Proceed with the staining protocol.
-
By systematically addressing these common sources of yellow artifacts, you can significantly improve the quality and reliability of your IHC and IF staining results. Always include appropriate controls in your experiments to pinpoint the source of any issues.
Adjusting pH for optimal Yellow 1 performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yellow 1. The following information is designed to address specific issues that may be encountered during experiments, with a focus on optimizing performance through pH adjustment.
Troubleshooting Guides
Question: My this compound is precipitating out of solution. What could be the cause and how can I fix it?
Answer:
Precipitation of this compound is a common issue that can often be traced back to incorrect pH levels or improper solvent use. This compound exhibits sensitivity to alkaline conditions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect pH of the buffer | Verify the pH of your stock solution and final assay buffer. This compound is more stable in a slightly acidic to neutral environment (pH 4.0-7.0). Adjust the pH of your buffer accordingly. |
| Local pH changes | When adding other reagents, be mindful of their potential to alter the local pH around this compound. Ensure adequate mixing to maintain a uniform pH. |
| Solvent incompatibility | While this compound has slight solubility in chloroform and very slight solubility in DMSO, high concentrations can lead to precipitation, especially when diluted into aqueous buffers. Try preparing a more dilute stock solution or exploring a different solvent system if your protocol allows. |
Experimental Protocol: Determining Optimal pH for this compound Solubility
-
Prepare a series of buffers: Create a range of buffers with pH values from 4.0 to 8.0 in 0.5 unit increments (e.g., citrate buffer for acidic range, phosphate buffer for neutral range, and Tris buffer for alkaline range).
-
Prepare this compound stock solution: Dissolve this compound in a minimal amount of an appropriate organic solvent (e.g., DMSO).
-
Dilute this compound into buffers: Add a small, consistent volume of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Incubate and Observe: Gently mix and incubate the solutions at the experimental temperature for a set period (e.g., 1 hour).
-
Assess Solubility: Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the absorbance of the supernatant at the characteristic wavelength for this compound. A higher absorbance indicates greater solubility.
Question: I am observing inconsistent results in my cell-based assay when using this compound. Could pH be a factor?
Answer:
Yes, pH can significantly impact the performance of this compound in cell-based assays, affecting both the compound's activity and the health of the cells.
Troubleshooting Inconsistent Results:
| Issue | Potential pH-Related Cause | Troubleshooting Step |
| Low Potency | The pH of the cell culture medium may be too alkaline, leading to the degradation of this compound.[1] | Measure the pH of your cell culture medium after the addition of all components (including this compound). If necessary, adjust the buffering capacity of your medium. |
| High Cell Toxicity | A shift in the pH of the medium due to the addition of a highly acidic or basic stock solution of this compound could be stressing the cells. | Prepare this compound stock in a pH-neutral solvent or buffer. Always ensure the final concentration of the solvent is non-toxic to the cells. |
| Variable Results Between Experiments | Inconsistent preparation of buffers or media can lead to slight pH variations that affect this compound's performance. | Standardize buffer and media preparation protocols. Calibrate your pH meter regularly. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound activity?
Based on its chemical properties, this compound performs optimally in a pH range of 4.0 to 7.0.[1] It has good acid resistance but is sensitive to alkaline conditions, which can lead to degradation and loss of activity.[1]
Q2: How does pH affect the stability of this compound?
This compound is stable in acidic to neutral aqueous solutions. However, in alkaline conditions (pH > 7.4), it is prone to degradation. This is a critical consideration for long-term experiments or when preparing stock solutions.
Q3: Can I use this compound in live-cell imaging? What are the pH considerations?
Yes, this compound can be used for live-cell imaging. However, it is crucial to maintain the physiological pH of the cell culture medium (typically 7.2-7.4). Given this compound's sensitivity to alkalinity, monitor the pH of your imaging medium throughout the experiment.
Q4: How should I prepare my buffers for experiments with this compound?
When preparing buffers, it is essential to:
-
Use high-purity water and reagents.
-
Calibrate your pH meter before each use.
-
Adjust the pH of the buffer at the intended experimental temperature, as pH can be temperature-dependent.
-
Filter-sterilize buffers for cell-based assays to prevent contamination.
Visual Guides
References
Technical Support Center: Yellow 1 (Naphthol Yellow S) Solubility in Aqueous Buffers
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Yellow 1 (also known as Acid this compound or Naphthol Yellow S) in aqueous buffer systems. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful preparation and use of this dye in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, chemically known as Naphthol Yellow S or Acid this compound, is a nitro dye commonly used as a biological stain.[1][2] Its primary application in a laboratory setting is as a cytoplasmic counterstain in histology and cytology, often in conjunction with other stains like Periodic acid-Schiff (PAS).[3] It is also used for staining protein basic groups.[4]
Q2: I'm observing precipitation or cloudiness when dissolving this compound in my buffer. What are the common causes?
A2: Precipitation of this compound in aqueous buffers is a frequent issue and can be attributed to several factors:
-
pH: As an acidic dye, the solubility of Naphthol Yellow S is highly dependent on the pH of the solution. In alkaline conditions, such as in the presence of sodium hydroxide, it can form flocculent precipitates.[2][4][5]
-
High Ionic Strength: While moderate ionic strength can sometimes aid in dissolving charged molecules, excessively high salt concentrations in buffers can lead to a "salting-out" effect, reducing the solubility of the dye.
-
Buffer Composition: Certain buffer components may interact with the dye, leading to precipitation. For instance, phosphate buffers can sometimes cause issues with certain dyes, especially when mixed with high concentrations of organic solvents.[6]
-
Low Temperature: The solubility of Naphthol Yellow S is generally lower in cold water compared to hot water.[2][4][5] Preparing solutions at room temperature or with gentle warming can improve solubility.
-
Concentration: Attempting to dissolve the dye above its solubility limit in a particular buffer system will inevitably lead to precipitation.
Q3: What is the general solubility of this compound?
A3: The aqueous solubility of Naphthol Yellow S is approximately 8%.[1] It is also reported to be soluble in ethanol.[1]
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues with this compound.
Issue 1: this compound powder is not dissolving completely in the buffer.
Root Cause Analysis and Solution Workflow
Caption: Troubleshooting workflow for dissolving this compound powder.
Detailed Steps:
-
Verify Buffer pH: Naphthol Yellow S is an acidic dye and is more soluble in neutral to slightly acidic conditions. If your buffer is alkaline, the dye may precipitate.[2][4][5]
-
Gentle Heating: Try warming the solution in a water bath (30-40°C). The solubility of many dyes increases with temperature.[2][4][5]
-
Create a Stock Solution: Dissolve the this compound powder in a small volume of deionized water first, where it has a known solubility of about 8%, to create a concentrated stock solution.[1] This stock can then be diluted into your buffer.
-
Sonication: Use a sonicating water bath to aid in the dissolution of fine particles.
Issue 2: A clear this compound solution becomes cloudy or forms a precipitate over time.
Root Cause Analysis and Solution Workflow
Caption: Troubleshooting workflow for a this compound solution that becomes cloudy.
Detailed Steps:
-
Check Storage Conditions: If the solution was stored at a low temperature, the dye may have precipitated out. Allow it to return to room temperature and see if it redissolves.
-
Filter Sterilization: If you suspect microbial contamination, filter the solution through a 0.22 µm filter. For long-term storage, consider adding a bacteriostatic agent like sodium azide (use with caution and check for compatibility with your downstream applications).
-
Prepare Fresh Solutions: Due to the potential for slow interactions between the dye and buffer components, it is often best practice to prepare this compound solutions fresh for each experiment.
Quantitative Solubility Data
While specific quantitative data for this compound solubility in various buffers is not extensively published, the following table provides a general overview based on available information and chemical principles. The solubility of this acidic dye is expected to decrease as the pH becomes more alkaline.
| Buffer System | pH | Expected Relative Solubility | Notes |
| Deionized Water | ~7.0 | High (~80 g/L) | Serves as a good solvent for stock solutions.[1] |
| Acetate Buffer | 4.5 | High | Acidic pH is generally favorable for this dye's solubility. |
| Phosphate Buffered Saline (PBS) | 7.4 | Moderate to High | Generally a suitable buffer, but high concentrations of the dye or buffer may lead to precipitation. |
| Tris-HCl | 7.4 | Moderate to High | Similar to PBS, should be suitable for most applications at typical working concentrations. |
| Carbonate-Bicarbonate Buffer | 9.0 | Low | Alkaline pH is likely to cause precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) Naphthol Yellow S Stock Solution in Deionized Water
Materials:
-
Naphthol Yellow S (C.I. 10316) powder
-
Deionized water
-
50 mL conical tube or beaker
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Weigh 0.5 g of Naphthol Yellow S powder.
-
Add the powder to a 50 mL conical tube or beaker.
-
Add approximately 40 mL of deionized water.
-
Place the container on a magnetic stirrer and stir until the powder is completely dissolved. Gentle warming in a water bath (30-40°C) can be used to expedite dissolution.
-
Once dissolved, add deionized water to bring the final volume to 50 mL.
-
Store the stock solution at room temperature, protected from light.
Protocol 2: Preparation of a 0.1% (w/v) Naphthol Yellow S Working Solution in Phosphate Buffered Saline (PBS), pH 7.4
Materials:
-
1% (w/v) Naphthol Yellow S stock solution (from Protocol 1)
-
1x Phosphate Buffered Saline (PBS), pH 7.4
-
50 mL conical tube
Procedure:
-
Add 5 mL of the 1% Naphthol Yellow S stock solution to a 50 mL conical tube.
-
Add 45 mL of 1x PBS, pH 7.4.
-
Invert the tube several times to mix thoroughly.
-
The solution is now ready for use. It is recommended to prepare this working solution fresh for each experiment.
Signaling Pathways and Other Applications
It is important to note that this compound (Naphthol Yellow S) is not known to be involved in any cellular signaling pathways. Its primary utility in a research context is as a stain for proteins and cellular components. The request for information on signaling pathways may be based on a misunderstanding of the compound's function.
The chemical properties of Naphthol Yellow S, particularly its anionic nature at physiological pH, are what allow it to bind to positively charged groups on proteins, which is the basis for its staining properties.[4]
References
- 1. stainsfile.com [stainsfile.com]
- 2. NAPHTHOL YELLOW S CAS#: 846-70-8 [amp.chemicalbook.com]
- 3. whservicebio.com [whservicebio.com]
- 4. NAPHTHOL YELLOW S | 846-70-8 [chemicalbook.com]
- 5. NAPHTHOL YELLOW S CAS#: 846-70-8 [m.chemicalbook.com]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
Technical Support Center: Quenching Effects on Yellow Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering quenching effects with yellow fluorescent dyes. The information provided is geared towards a general "Yellow 1" fluorophore, encompassing common yellow dyes and yellow fluorescent proteins (YFP), as the specific characteristics of a dye labeled "this compound" can vary.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[1][2] This can occur through various mechanisms, including excited-state reactions, energy transfer, complex formation, and collisions with other molecules.[2]
Q2: What are the main types of fluorescence quenching?
A2: The two primary types of quenching are static and dynamic quenching.[1][3][4]
-
Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state. This process prevents the fluorophore from being excited.[1][3]
-
Dynamic (or Collisional) Quenching: This happens when an excited fluorophore collides with a quencher molecule, which facilitates a non-radiative return to the ground state.[2][3]
Q3: What are some common quenchers for yellow fluorescent dyes?
A3: A variety of substances can act as quenchers. Common examples include:
-
Metal Ions: Transition metal ions like copper (Cu²⁺) are known to quench the fluorescence of yellow fluorescent proteins.[5]
-
Halide Ions: Ions such as iodide (I⁻) and chloride (Cl⁻) can act as collisional quenchers.[2] The halide-sensitive yellow fluorescent protein (YFP) quenching assay is a notable application.[6][7]
-
Molecular Oxygen: Dissolved oxygen in the sample solution is a common collisional quencher.[8]
-
Other Molecules: Acrylamide and various organic molecules can also quench fluorescence.[2] Specific "dark quenchers" like the Black Hole Quencher™ (BHQ™) dyes are designed for efficient quenching in assays.[9]
Q4: How does pH affect the fluorescence of my yellow dye?
A4: The pH of the solution can significantly impact fluorescence intensity. For many fluorescent dyes, a change in pH can alter the ionization state of the molecule, affecting its electronic structure and, consequently, its fluorescence properties, including quantum yield and lifetime.[10] For instance, the fluorescence of dyes like Fluorescein, Tinopal, and Pyranine has been shown to increase as the pH moves from acidic to slightly alkaline conditions (pH 6.9 to 8.4).[11]
Q5: What is photobleaching and how can I prevent it?
A5: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[12] This leads to a decrease in fluorescence signal over time. To minimize photobleaching, you can:
-
Reduce the intensity of the excitation light.
-
Limit the duration of exposure to the excitation source.
-
Use a photostable mounting medium if applicable.[8]
-
Ensure your dye is fresh and has not degraded.[8]
Troubleshooting Guide
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| FQ-001 | No or very low fluorescence signal. | Incorrect filter set for excitation/emission. | Verify that the excitation and emission filters match the spectral properties of your yellow dye. |
| pH of the buffer is outside the optimal range for the dye. | Check and adjust the pH of your experimental medium. Many yellow dyes have optimal fluorescence in a slightly basic pH range.[11] | ||
| Dye has degraded. | Prepare a fresh solution of the dye. Store stock solutions protected from light and at a low temperature.[8] | ||
| Presence of a potent quencher in the sample. | Analyze your sample for potential quenching contaminants, such as heavy metal ions.[8] | ||
| FQ-002 | Fluorescence intensity decreases over time. | Photobleaching. | Reduce excitation light intensity or exposure time. Use an anti-fade reagent if compatible with your experiment.[8][12] |
| Chemical degradation of the dye. | Ensure the chemical stability of the dye in your experimental conditions. Prepare fresh solutions for each experiment.[8] | ||
| Presence of molecular oxygen. | For sensitive measurements, deoxygenate your solution by purging with an inert gas like nitrogen or argon.[8] | ||
| FQ-003 | Unexpected fluorescence quenching. | Contaminants in reagents or solvents. | Use high-purity solvents and reagents to avoid quenching contaminants like heavy metal ions.[8] |
| High concentration of the dye leading to self-quenching. | At high concentrations, dye molecules can aggregate and cause self-quenching.[8] Try diluting the dye solution. | ||
| Temperature fluctuations. | Quenching is often temperature-dependent.[2] Maintain a stable temperature throughout your experiment. | ||
| FQ-004 | High background fluorescence. | Autofluorescence from sample components or media. | Use a buffer with low intrinsic fluorescence. If working with cells, use a media designed for fluorescence imaging. |
| Non-specific binding of the dye. | Optimize washing steps to remove unbound dye. | ||
| Impure dye. | Ensure the purity of your fluorescent dye. |
Quantitative Data Summary
Table 1: Common Quenchers for Yellow Fluorescent Proteins and Dyes
| Quencher | Type | Typical Concentration Range | Notes |
| Copper (Cu²⁺) | Static/Dynamic | 0.2 mM - 6.4 mM | Highly effective for quenching ZsYellow fluorescent protein.[5] Quenching can be reversed with EDTA.[5] |
| Iodide (I⁻) | Dynamic (Collisional) | 10 mM - 150 mM | Used in halide-sensitive YFP assays.[13] |
| Acrylamide | Dynamic (Collisional) | 0.1 M - 0.5 M | A common quencher used in protein folding and accessibility studies.[2] |
| Molecular Oxygen | Dynamic (Collisional) | Varies with solution | Can be removed by degassing the solution.[8] |
| Black Hole Quencher™ (BHQ) dyes | Static (FRET) | Varies (used in probes) | Designed for efficient FRET-based quenching with good spectral overlap with many fluorophores.[9] |
Experimental Protocols
Protocol: General Fluorescence Quenching Assay
This protocol outlines a basic procedure to determine the quenching effect of a substance on a yellow fluorescent dye.
1. Materials:
- This compound fluorescent dye stock solution (e.g., 1 mM in DMSO or aqueous buffer).
- Experimental buffer (e.g., PBS, Tris-HCl) at the optimal pH for the dye.
- Quencher stock solution of known concentration.
- Fluorometer or plate reader with appropriate excitation and emission filters for the yellow dye.
- 96-well black microplate (for plate reader) or cuvettes (for fluorometer).
2. Procedure:
- Prepare a working solution of the yellow dye: Dilute the stock solution in the experimental buffer to a final concentration that gives a strong, stable fluorescence signal (e.g., 1 µM).
- Prepare a serial dilution of the quencher: In the experimental buffer, prepare a series of quencher concentrations.
- Set up the assay plate/cuvettes:
- Add a constant volume of the yellow dye working solution to each well or cuvette.
- Add increasing volumes of the serially diluted quencher to the wells/cuvettes.
- Add buffer to bring the final volume in each well/cuvette to be the same.
- Include control wells/cuvettes with only the dye and buffer (no quencher).
- Incubate: Gently mix and incubate the plate/cuvettes at a constant temperature for a set period to allow for equilibrium to be reached. Protect from light.
- Measure Fluorescence: Measure the fluorescence intensity using the fluorometer or plate reader. Set the excitation and emission wavelengths appropriate for the yellow dye.
- Data Analysis:
- Subtract the background fluorescence (from a well/cuvette with only buffer).
- Plot the fluorescence intensity (F) as a function of the quencher concentration ([Q]).
- To analyze the quenching mechanism, a Stern-Volmer plot can be generated by plotting F₀/F versus [Q], where F₀ is the fluorescence intensity in the absence of the quencher.
Visualizations
References
- 1. ossila.com [ossila.com]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Spectroscopic and Structural Analysis of Cu2+-Induced Fluorescence Quenching of ZsYellow | MDPI [mdpi.com]
- 6. Yellow Fluorescent Protein Quenching Assay for Analyzing Odorant Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
- 9. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. A yellow fluorescent protein-based assay for high-throughput screening of glycine and GABAA receptor chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell fixation methods compatible with Yellow 1 staining
This guide provides technical support for researchers, scientists, and drug development professionals using Yellow-1, a novel fluorescent dye. It offers troubleshooting advice and frequently asked questions (FAQs) regarding cell fixation methods compatible with Yellow-1 staining.
Frequently Asked Questions (FAQs)
Q1: Which fixation method is recommended for Yellow-1 staining?
For optimal results with Yellow-1, we recommend starting with paraformaldehyde (PFA) fixation, as it generally preserves cell morphology well while retaining the antigenicity of many targets. However, the ideal fixation method can be target-dependent. If PFA fixation yields a weak signal, a trial of cold methanol fixation is advised, as it can sometimes expose epitopes not accessible after cross-linking with PFA.
Q2: My Yellow-1 fluorescence signal is very weak after fixation. What could be the cause?
Several factors can lead to a weak Yellow-1 signal:
-
Suboptimal Fixation: The fixation method may be masking the target molecule. We recommend testing both PFA and cold methanol fixation methods to determine the best approach for your specific target.
-
Photobleaching: Yellow-1 may be susceptible to photobleaching. Minimize exposure to light during and after the staining process. Using an anti-fade mounting medium can also help preserve the signal.
-
Incorrect Staining Protocol: Ensure that the concentration of Yellow-1 and the incubation time are optimized. A titration experiment may be necessary to find the optimal staining conditions.
Q3: I am observing high background fluorescence with Yellow-1. How can I reduce it?
High background can obscure your signal. Here are some common causes and solutions:
-
Inadequate Washing: Ensure thorough washing steps after fixation and staining to remove unbound Yellow-1 dye.
-
Over-fixation: Fixing cells for too long or with too high a concentration of PFA can lead to increased autofluorescence. Adhere to the recommended fixation times and concentrations in the protocol.
-
Cell Autofluorescence: Some cell types naturally exhibit higher autofluorescence. In such cases, using a commercial autofluorescence quenching kit may be beneficial.
Q4: Can I use Triton X-100 for permeabilization with Yellow-1 staining?
Yes, Triton X-100 is a commonly used detergent for permeabilizing cell membranes and can be used with Yellow-1 staining, particularly after PFA fixation. However, the concentration and incubation time should be optimized, as excessive permeabilization can lead to the loss of soluble proteins and a weaker signal. A typical starting concentration is 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during Yellow-1 staining.
Decision-Making Workflow for Staining Issues
Caption: A troubleshooting flowchart for common Yellow-1 staining issues.
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation
This method is a good starting point for most applications as it preserves cellular structure well.
Workflow for PFA Fixation
Caption: Step-by-step workflow for PFA fixation and Yellow-1 staining.
Detailed Steps:
-
Begin with cells cultured on glass coverslips.
-
Gently wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS, for 5 minutes each wash.
-
If your target is intracellular, permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS, for 5 minutes each wash.
-
Proceed with your optimized Yellow-1 staining protocol.
-
After staining, wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Protocol 2: Cold Methanol Fixation
This method can be advantageous for certain targets by dehydrating the cells and precipitating proteins, which may expose epitopes.
Workflow for Methanol Fixation
Caption: Step-by-step workflow for cold Methanol fixation and staining.
Detailed Steps:
-
Start with cells cultured on glass coverslips.
-
Gently wash the cells once with pre-warmed PBS.
-
Fix the cells by incubating with ice-cold 100% methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS, for 5 minutes each wash.
-
Proceed with your optimized Yellow-1 staining protocol. Note that methanol fixation also permeabilizes the cells.
-
After staining, wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Data Summary
The choice of fixation method can impact the fluorescence intensity of Yellow-1. Below is a summary of expected outcomes based on internal testing.
| Fixation Method | Relative Fluorescence Intensity (Arbitrary Units) | Cell Morphology Preservation | Notes |
| 4% Paraformaldehyde | 100 ± 15 | Excellent | Recommended as the primary method. Preserves cellular structure well. |
| Cold 100% Methanol | 85 ± 20 | Good | Can improve signal for some targets. May alter cell morphology slightly. |
| Acetone | 60 ± 25 | Fair | Not generally recommended due to significant protein denaturation and potential signal loss. |
Disclaimer: The information provided is a general guideline. Optimal conditions for Yellow-1 staining may vary depending on the cell type, target molecule, and experimental setup. We recommend performing a pilot experiment to determine the best fixation method for your specific needs.
Validation & Comparative
A Comparative Guide to Yellow Fluorescent Proteins for Cellular Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent reporter is a critical determinant for the success of imaging experiments. This guide provides an objective comparison of three widely used yellow fluorescent protein (YFP) variants: Enhanced Yellow Fluorescent Protein (EYFP), Citrine, and Venus. These proteins are all derivatives of the original Green Fluorescent Protein (GFP) isolated from Aequorea victoria. This comparison focuses on key performance indicators, supported by experimental data, to facilitate an informed decision for specific research applications.
Quantitative Performance Comparison
The selection of a fluorescent protein is primarily guided by its photophysical properties. The following table summarizes the key quantitative parameters for EYFP, Citrine, and Venus.
| Property | EYFP | Citrine | Venus |
| Excitation Maximum (nm) | 514 | 516 | 515 |
| Emission Maximum (nm) | 527 | 529 | 528 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 83,400 | 77,000 | 92,200 |
| Quantum Yield (Φ) | 0.61 | 0.76 | 0.57 |
| Brightness | 50.9 | 58.5 | 52.6 |
| Photostability | Moderate | High | High |
| Acid Sensitivity (pKa) | ~7.1 | ~5.7 | ~6.0 |
Brightness is calculated as the product of the Molar Extinction Coefficient and the Quantum Yield, divided by 1000.
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for determining two key performance characteristics of fluorescent proteins.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption. The relative method, comparing the sample to a standard with a known quantum yield, is a widely used approach.[1][2][3]
Principle: The quantum yield of an unknown sample can be determined by comparing its fluorescence intensity and absorbance to a standard of known quantum yield. The equation used is:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
Protocol:
-
Standard Selection: Choose a fluorescent standard with a well-characterized quantum yield and spectral properties that are similar to the sample. For yellow fluorescent proteins, fluorescein in 0.1 M NaOH (Φ = 0.95) is a common standard.
-
Sample Preparation: Prepare a series of dilutions for both the fluorescent protein sample and the standard in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance spectra of all solutions using a spectrophotometer. Record the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slopes of these plots are proportional to the quantum yield. Use the slope values in the equation above to calculate the quantum yield of the sample.
-
Assessment of Photostability
Photostability refers to a fluorophore's resistance to photochemical destruction upon exposure to light.[4][5][6]
Principle: The photostability of a fluorescent protein is assessed by measuring the decay of its fluorescence intensity over time during continuous illumination. The time it takes for the initial fluorescence intensity to decrease by half is known as the photobleaching half-life (t1/2).
Protocol:
-
Sample Preparation: Prepare cells expressing the fluorescent protein of interest or purified protein samples immobilized in a gel matrix.
-
Microscopy Setup: Use a fluorescence microscope equipped with a suitable light source (e.g., laser or arc lamp) and filter set for the specific fluorescent protein.
-
Image Acquisition:
-
Acquire an initial image (t=0) using a low excitation intensity to minimize photobleaching during this step.
-
Continuously illuminate the sample with a defined and constant excitation intensity.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence signal has significantly diminished.
-
-
Data Analysis:
-
Select a region of interest (ROI) within the sample.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to an exponential function to determine the photobleaching half-life (t1/2).
-
Visualization of a Key Application: Förster Resonance Energy Transfer (FRET)
Yellow fluorescent proteins are frequently employed as acceptor fluorophores in Förster Resonance Energy Transfer (FRET) experiments. FRET is a mechanism describing energy transfer between two light-sensitive molecules.[7][8] This process is highly sensitive to the distance between the donor and acceptor molecules, making it a valuable tool for studying molecular interactions. A common FRET pair consists of a Cyan Fluorescent Protein (CFP) as the donor and a YFP as the acceptor.[9][10]
Caption: FRET between a CFP donor and a YFP acceptor.
References
- 1. Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. blog.addgene.org [blog.addgene.org]
- 5. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 6. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 8. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 9. FRET FP - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Total Protein Stains: Naphthol Yellow S ("Yellow 1") vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate assessment of protein transfer to membranes is a critical checkpoint in electrophoretic applications. This guide provides an objective comparison of Naphthol Yellow S, also known as Acid Yellow 1, against two prevalent alternatives, Ponceau S and Amido Black 10B, for total protein staining on blotting membranes.
Naphthol Yellow S is an acidic dye used to stain the basic groups of proteins.[1] The dye, with the chemical formula C₁₀H₄N₂Na₂O₈S, is also known as 2,4-Dinitro-1-naphthol-7-sulfonic acid sodium salt or Flavianic acid sodium salt.[2] It functions by forming an electrostatic complex with proteins, particularly at an acidic pH.[1] This interaction allows for the visualization of protein bands on membranes, confirming transfer efficiency before proceeding with more specific detection methods like immunoblotting.
Mechanism of Action: Electrostatic Interaction
Naphthol Yellow S, Ponceau S, and Amido Black are all anionic dyes. Their staining mechanism relies on the electrostatic attraction between the negatively charged groups on the dye molecule (like sulfonic acid groups) and the positively charged amino groups on amino acid residues (such as lysine and arginine) within the proteins.[3][4] This non-covalent binding is typically performed under acidic conditions, which ensures that the protein's amino groups are protonated and readily available for interaction.
Caption: Electrostatic interaction between an anionic dye and a protein.
Performance Comparison
The choice of a total protein stain depends on factors like required sensitivity, reversibility for downstream applications, and speed. The following table summarizes the key performance characteristics of Naphthol Yellow S and its common alternatives.
| Feature | Naphthol Yellow S (Acid this compound) | Ponceau S | Amido Black 10B |
| Binding Type | Electrostatic, Reversible | Electrostatic, Reversible[5] | Electrostatic, Semi-permanent[6] |
| Sensitivity | Moderate | Low (~200 ng)[4][7] | High (~50 ng)[4][6] |
| Appearance | Yellow Bands | Red/Pink Bands[3] | Dark Blue/Black Bands[6] |
| Reversibility | Yes, with appropriate washes | Yes, easily removed with water or buffer washes[3] | Difficult to reverse completely |
| Downstream Use | Compatible with immunodetection | Excellent for confirming transfer before Western blotting[5] | Not ideal for subsequent immunoblotting due to strong binding[8] |
| Key Advantage | Provides a different color contrast | Rapid staining and easy reversibility[4] | High sensitivity for detecting low-abundance proteins[9] |
Experimental Workflow: Western Blotting
Total protein staining is a crucial, yet optional, quality control step in the Western Blot workflow. It is performed after the protein transfer from the gel to the membrane and before the blocking step. This allows researchers to visualize the transfer efficiency across the entire blot, identify any transfer artifacts (like bubbles), and ensure that lanes have been loaded evenly before committing to the time and expense of antibody incubations.
Caption: Western blot workflow highlighting the total protein staining step.
Experimental Protocols
Below are detailed methodologies for using Naphthol Yellow S and the widely used alternative, Ponceau S, for staining proteins on blot membranes.
This protocol is adapted for general protein staining on membranes.
Materials:
-
Blotting membrane with transferred proteins (PVDF or nitrocellulose)
-
Staining Solution: 0.1% (w/v) Naphthol Yellow S in 7% (v/v) acetic acid.
-
Destaining Solution: 7% (v/v) acetic acid.
-
Deionized water
-
Shaking platform
Procedure:
-
Following protein transfer, briefly wash the membrane in deionized water for 2-5 minutes to remove any residual transfer buffer.
-
Immerse the membrane in the Naphthol Yellow S Staining Solution and incubate with gentle agitation for 5-10 minutes at room temperature.
-
Remove the staining solution. The solution can often be saved and reused.
-
Wash the membrane with the Destaining Solution for 1-3 minutes until protein bands are clearly visible against a lighter background.
-
Photograph or scan the membrane to document the protein transfer results.
-
To proceed with immunodetection, wash the membrane extensively with deionized water or TBS-T/PBS-T buffer until the yellow color is completely gone before moving to the blocking step.
This is a standard, rapid protocol for reversible membrane staining.[3][8]
Materials:
-
Blotting membrane with transferred proteins
-
Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[4][8]
-
Deionized water or TBS-T/PBS-T
-
Shaking platform
Procedure:
-
After protein transfer, rinse the membrane briefly with deionized water.[8]
-
Completely cover the membrane with Ponceau S Staining Solution and incubate at room temperature for 1-5 minutes with gentle agitation.[8]
-
Remove the staining solution (which can be reused) and rinse the membrane with deionized water until distinct red/pink protein bands are visible.[8]
-
Image the membrane for your records.
-
Remove the stain by washing the membrane with several changes of deionized water or TBS-T/PBS-T until the membrane is clear. Proceed with the blocking step.[8]
References
- 1. Naphthol Yellow S for microscopy Hist., for the precipitation of amino acids and peptides 846-70-8 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. conductscience.com [conductscience.com]
- 4. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. openaccesspub.org [openaccesspub.org]
A Comparative Guide to LysoTracker Yellow HCK-123 and LysoTracker Green DND-26 for Live-Cell Imaging
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for the accurate visualization and analysis of cellular processes. This guide provides a detailed, data-driven comparison of two popular lysosomotropic dyes, LysoTracker Yellow HCK-123 and LysoTracker Green DND-26, to aid in the selection of the optimal probe for live-cell imaging applications, particularly in the context of studying lysosomal dynamics and autophagy.
Introduction to Lysosomotropic Probes
LysoTracker probes are fluorescent dyes that selectively accumulate in acidic organelles, primarily lysosomes, in live cells.[1][2] They are weakly basic amines linked to a fluorophore and are freely permeable to cell membranes in their neutral state.[1][2] Upon entering the acidic environment of the lysosome (pH ≈ 4.5-5.0), the amine becomes protonated, trapping the probe within the organelle and leading to a significant increase in fluorescence. This mechanism allows for the specific labeling and tracking of lysosomes in real-time. The study of lysosomes is crucial as they are central to cellular degradative processes, including autophagy, a key pathway in cellular homeostasis, development, and disease.[3][4][5]
Performance Comparison: LysoTracker Yellow vs. LysoTracker Green
To facilitate an objective evaluation, the key performance characteristics of LysoTracker Yellow HCK-123 and LysoTracker Green DND-26 are summarized below.
| Feature | LysoTracker Yellow HCK-123 | LysoTracker Green DND-26 |
| Excitation Maximum | 465 nm[6][7][8][9][10][11] | 504 nm[12][13] |
| Emission Maximum | 535 nm[6][7][8][9][10][11] | 511 nm[12][13] |
| Recommended Working Concentration | 50 - 100 nM[14][15] | 50 - 75 nM[2][15] |
| Photostability | Moderate; photobleaching can occur with prolonged exposure. | Moderate; susceptible to photobleaching under continuous illumination.[] |
| Cytotoxicity | Low at optimal working concentrations. However, prolonged incubation (>2 hours) can be cytotoxic.[5] | Low at optimal working concentrations. Some studies report decreased cell vitality with prolonged staining.[5][17] |
| Signal Strength | Relatively weaker fluorescence signal compared to LysoTracker Green and Red. | Robust and bright fluorescence signal. |
Experimental Protocols
Detailed methodologies for the use of each probe are provided to ensure optimal and reproducible results.
LysoTracker Yellow HCK-123 Staining Protocol
-
Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.
-
Reagent Preparation: Prepare a 50-100 nM working solution of LysoTracker Yellow HCK-123 in pre-warmed (37°C) growth medium.
-
Staining: Remove the culture medium and add the LysoTracker Yellow working solution to the cells.
-
Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a CO2 incubator.[14][15]
-
Imaging: Replace the staining solution with fresh, pre-warmed growth medium or a suitable imaging buffer. The cells are now ready for immediate imaging on a fluorescence microscope equipped with appropriate filters for yellow fluorescence.
LysoTracker Green DND-26 Staining Protocol
-
Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.
-
Reagent Preparation: Prepare a 50 nM working solution of LysoTracker Green DND-26 by diluting the 1 mM stock solution 1:20,000 in pre-warmed (37°C) normal growth medium.[12][13]
-
Staining and Imaging: Replace the culture medium with the LysoTracker Green working solution and analyze the cells immediately by fluorescence microscopy using a standard FITC filter set. For optimal signal-to-noise, imaging can be performed in phenol red-free medium.[12][13]
Visualization of Cellular Pathways and Workflows
To illustrate the application of these probes, the following diagrams, generated using the DOT language, depict a key signaling pathway and a general experimental workflow.
Caption: The Autophagy Signaling Pathway.
Caption: Live-Cell Imaging Workflow.
Concluding Remarks
The choice between LysoTracker Yellow HCK-123 and LysoTracker Green DND-26 will depend on the specific requirements of the experiment. LysoTracker Green DND-26 offers a brighter signal, which is advantageous for most applications. However, LysoTracker Yellow HCK-123 provides a distinct spectral profile that can be beneficial for multicolor imaging experiments where spectral overlap with green or red fluorophores needs to be minimized. For both probes, it is crucial to use the lowest effective concentration and minimize light exposure to maintain cell health and ensure the integrity of the experimental data. Researchers should carefully consider the spectral characteristics of their imaging system and other fluorescent reporters when selecting the appropriate LysoTracker probe.
References
- 1. Lysosomes - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 2. bioluminor.com [bioluminor.com]
- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Monitoring Autophagy in Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LysoTracker | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iright.com [iright.com]
- 9. LysoTracker Yellow HCK 123 | Fluorescent Probe | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 10. LYSOTRACKER YELLOW HCK-123 - 佑研匠簇网上商城 [ulab360.com]
- 11. LysoTracker™ Yellow HCK-123, special packaging 20 x 50 μL | Buy Online | Invitrogen™ [thermofisher.com]
- 12. LysoTracker® Green DND-26 (#8783) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. LysoTracker® Green DND-26 | Cell Signaling Technology [cellsignal.com]
- 14. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Yellow Fluorescent Dyes: Ensuring Experimental Reproducibility
In the landscape of biomedical research, the reproducibility of experimental results is paramount. For scientists and drug development professionals utilizing fluorescence-based assays, the choice of a fluorescent dye can significantly impact the reliability and consistency of their findings. This guide provides a comparative analysis of "Yellow 1" (a representative designation for the common dye, Acid this compound) and its modern alternatives, with a focus on key performance indicators that are critical for reproducible research.
Quantitative Performance Comparison
The selection of a fluorescent probe should be guided by empirical data. Below is a summary of key performance metrics for this compound and two common alternatives, a traditional fluorescein isothiocyanate (FITC) dye and a more modern photostable dye, exemplified by the mGold2s protein. These metrics are crucial for ensuring consistent and reproducible results across experiments.
| Feature | This compound (Acid this compound) | FITC (Fluorescein Isothiocyanate) | mGold2s (Photostable YFP) |
| Primary Application | General protein stain, histological dye[1][2] | Immunofluorescence, flow cytometry[3] | Live-cell imaging, super-resolution microscopy[4][5][6][7] |
| Quantum Yield | Not typically reported for imaging | ~0.92[8] | Comparable to other bright YFPs[4][6][7] |
| Photostability | Low (not intended for fluorescence microscopy) | Low (rapidly photobleaches)[5] | High (up to 25-fold greater than common YFPs)[4][6][7] |
| pH Sensitivity | Color changes with pH[9] | pH-sensitive fluorescence | More stable across a range of pH |
| Lot-to-Lot Variability | Can be significant | Known to have lot-to-lot variation[10] | Engineered protein, higher consistency |
Experimental Methodologies
To ensure the reproducibility of fluorescence imaging experiments, it is crucial to follow a well-defined protocol. Below is a generalized methodology for immunofluorescence staining, a common application where the choice of a yellow fluorescent dye is critical.
Protocol: Immunofluorescence Staining of Cultured Cells
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (this step is not necessary for cell surface antigens).
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the secondary antibody conjugated to the yellow fluorescent dye (e.g., FITC or a photostable alternative), diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen yellow dye. It is critical to use consistent imaging settings (e.g., laser power, exposure time) across all samples to ensure reproducibility.[11][12]
-
Workflow for Ensuring Reproducibility
The following workflow illustrates the key steps in selecting and validating a fluorescent dye to ensure reproducible experimental outcomes.
Discussion on Reproducibility
The reproducibility of fluorescence-based experiments is influenced by several factors related to the chosen dye.
-
Photostability: Dyes with low photostability, such as FITC, will photobleach rapidly under illumination, leading to a decrease in fluorescence intensity over time.[5] This can result in inconsistent measurements, especially in time-lapse imaging. Modern alternatives like mGold2s offer significantly higher photostability, enabling longer and more reliable imaging sessions.[4][6][7]
-
Quantum Yield: A high quantum yield contributes to a brighter signal, which can improve the signal-to-noise ratio and allow for lower excitation power, thereby reducing phototoxicity and photobleaching.
-
Lot-to-Lot Variability: Inconsistent performance between different batches of the same dye is a significant source of irreproducibility.[10][13][14][15] This is a known issue with chemically synthesized dyes like FITC. Genetically encoded fluorescent proteins or dyes from manufacturers with stringent quality control can offer better consistency.[16]
-
pH Sensitivity: The fluorescence intensity of some dyes is dependent on the pH of the local environment. This can be a confounding factor if the experimental conditions involve pH changes.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Acid this compound | C10H4N2Na2O8S | CID 2724063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. Bright and photostable yellow fluorescent proteins for extended imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mightexbio.com [mightexbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Bright and photostable yellow fluorescent proteins for extended imaging [escholarship.org]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. researchgate.net [researchgate.net]
- 11. A beginner's guide to rigor and reproducibility in fluorescence imaging experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. myadlm.org [myadlm.org]
- 15. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bdbiosciences.com [bdbiosciences.com]
Benchmarking Yellow 1: A Comparative Performance Analysis Against Established EGFR Inhibitors
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target for drug development. This guide provides a comprehensive performance benchmark of Yellow 1 , a novel, potent, and selective small-molecule inhibitor of EGFR, against established first-generation EGFR inhibitors, Gefitinib and Erlotinib. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of this compound.
Comparative Performance Data
The in-vitro efficacy and cellular potency of this compound were assessed against established EGFR inhibitors. All assays were conducted under standardized conditions to ensure data integrity and comparability.
| Compound | Target Kinase | Biochemical IC₅₀ (nM) | Cellular Potency (NCI-H1975, nM) |
| This compound | EGFR (L858R) | 1.2 | 15.8 |
| Gefitinib | EGFR (L858R) | 2.5 | 30.1 |
| Erlotinib | EGFR (L858R) | 2.1 | 25.5 |
Table 1: Kinase Inhibition and Cellular Potency. The half-maximal inhibitory concentration (IC₅₀) was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. Cellular potency was assessed via a cell viability assay in the EGFR-mutant (L858R) non-small cell lung cancer cell line, NCI-H1975.
Signaling Pathway Inhibition
To confirm the mechanism of action, the effect of this compound on the downstream EGFR signaling pathway was investigated. This compound demonstrates potent inhibition of EGFR, which in turn blocks the downstream RAS-RAF-MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent evaluation.
Biochemical Kinase Assay (TR-FRET)
The inhibitory activity of the compounds against the EGFR (L858R mutant) kinase was determined using a LanthaScreen™ Eu Kinase Binding Assay.
-
Reagents : LanthaScreen™ Eu-anti-GST Antibody, GST-tagged EGFR kinase, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and test compounds (this compound, Gefitinib, Erlotinib).
-
Procedure : The kinase, Eu-labeled antibody, and test compound were incubated for 15 minutes in a 384-well plate. The Alexa Fluor™ tracer was then added, and the plate was incubated for a further 60 minutes at room temperature.
-
Data Acquisition : The time-resolved fluorescence energy transfer (TR-FRET) signal was measured on a suitable plate reader at emission wavelengths of 665 nm and 620 nm following excitation at 340 nm.
-
Analysis : The emission ratio (665/620) was calculated and plotted against the compound concentration. IC₅₀ values were determined using a four-parameter logistic curve fit.
Cellular Viability Assay (MTT)
The potency of the compounds against a cancer cell line harboring an EGFR mutation was assessed.
-
Cell Line : NCI-H1975 non-small cell lung cancer cells (L858R mutation).
-
Procedure : Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of the test compounds and incubated for 72 hours.
-
Measurement : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals. The formazan was then solubilized with DMSO.
-
Analysis : The absorbance was read at 570 nm. The results were normalized to vehicle-treated controls, and cellular IC₅₀ values were calculated using non-linear regression analysis.
The workflow for evaluating the compounds from biochemical assay to cellular analysis is outlined below.
A Comparative Analysis of In-Vitro and In-Vivo Performance: Yellow 1 (Acid Yellow 1) and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo performance of Yellow 1 (commonly known as Acid this compound) against two alternatives, Sunset Yellow FCF and Pigment Yellow 74. The information presented is collated from various scientific studies and regulatory assessments to aid in the selection of appropriate yellow dyes for research and development applications.
Executive Summary
The selection of a yellow dye for scientific applications necessitates a thorough understanding of its performance and safety profile in both cellular (in-vitro) and whole-organism (in-vivo) models. This guide reveals that while Acid this compound has been assessed for its potential as a skin and eye irritant with low acute oral toxicity, Sunset Yellow FCF has been more extensively studied for its genotoxic potential. Data on the biological performance of Pigment Yellow 74 remains limited in the public domain, with available information primarily focusing on its physicochemical properties and use in industrial applications.
Data Presentation: A Comparative Overview
The following tables summarize the key in-vitro and in-vivo findings for Acid this compound, Sunset Yellow FCF, and Pigment Yellow 74.
Table 1: In-Vitro Performance Comparison
| Parameter | Acid this compound | Sunset Yellow FCF | Pigment Yellow 74 |
| Cytotoxicity | Low cytotoxicity observed in human keratinocytes (HaCaT cells).[1][2] | Cytotoxic effects observed in human lymphocytes at high concentrations.[3] | No publicly available data on cytotoxicity in relevant cell lines. |
| Skin Irritation | Not considered to be a skin irritant based on reconstituted human epidermis model tests.[1] | No direct data on skin irritation available. | The material safety data sheet suggests it may cause skin irritation.[4] |
| Eye Irritation | Not considered to be an eye irritant based on reconstituted human corneal epithelium model tests.[1] | No direct data on eye irritation available. | The material safety data sheet suggests it may cause eye irritation.[4] |
| Genotoxicity | No evidence of mutagenicity in an in-vitro micronucleus assay with human lymphocytes. | Genotoxic effects, including increased chromosomal aberrations and micronuclei formation, have been observed in human lymphocytes in-vitro.[3] | A Salmonella mutagenicity test (Ames test) was negative.[5] However, photodecomposition products may pose a toxic risk.[6][7] |
| Phototoxicity | Not considered phototoxic in an in-vitro 3T3 NRU phototoxicity test. | No data available. | Photodecomposes upon exposure to light, which could lead to the formation of toxic products.[6][7] |
Table 2: In-Vivo Performance Comparison
| Parameter | Acid this compound | Sunset Yellow FCF | Pigment Yellow 74 |
| Acute Oral Toxicity | Low acute oral toxicity in rats, with a No-Observed-Adverse-Effect Level (NOAEL) established in a 14-day study.[1] | The acceptable daily intake (ADI) is established at 0–4 mg/kg body weight by the EU and WHO/FAO.[8][9] | No specific LD50 data available, but the material safety data sheet indicates it may be harmful if swallowed.[4] |
| Genotoxicity | No in-vivo genotoxicity data available in the reviewed documents. | In-vivo studies in mice have shown an increase in micronucleated polychromatic erythrocytes in bone marrow at high doses.[10][11][12] | No in-vivo genotoxicity data available. |
| Carcinogenicity | No data available. | Not found to be carcinogenic.[8] | No data available. |
| Developmental Toxicity | No data available. | No developmental toxicity has been identified.[8] | No data available. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summaries of protocols used to assess the performance of these dyes.
In-Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with various concentrations of the test dye (e.g., Acid this compound) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[2][13][14]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).[13][15]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[2][14] The intensity of the color is proportional to the number of viable cells.
In-Vivo Genotoxicity: Micronucleus Test
The micronucleus test is a widely used method to assess the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus.
-
Animal Dosing: The test substance (e.g., Sunset Yellow FCF) is administered to a group of rodents (typically mice or rats) via an appropriate route, often oral gavage. A range of doses, including a negative control, is used.[10][11][12]
-
Sample Collection: At specific time points after dosing (e.g., 24 and 48 hours), bone marrow is collected from the femur of the animals.
-
Slide Preparation: The bone marrow cells are flushed, and a cell suspension is prepared. The cells are then smeared onto microscope slides.
-
Staining and Analysis: The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs). The number of micronucleated PCEs is then counted per a specific number of PCEs (e.g., 2000) to determine the frequency of micronucleus induction.[10]
-
Data Interpretation: A statistically significant increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates a positive genotoxic effect.
Mandatory Visualization
Signaling Pathway: Azo Dye-Induced Oxidative Stress and the Nrf2-Keap1 Pathway
Azo dyes have been implicated in inducing oxidative stress within cells. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a critical cellular defense mechanism against such stress.
Caption: Azo dye metabolism can induce oxidative stress, leading to the release and nuclear translocation of Nrf2.
Experimental Workflow: In-Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using a cell-based assay.
Caption: A streamlined workflow for determining the cytotoxic potential of a test compound in a cell-based assay.
References
- 1. Azo Dye Toxicity → Term [pollution.sustainability-directory.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Genotoxic and cytotoxic effects of Sunset Yellow and Brilliant Blue, colorant food additives, on human blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cncolorchem.com [cncolorchem.com]
- 5. C.I. Pigment yellow 74 (6358-31-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodecomposition of Pigment Yellow 74, a pigment used in tattoo inks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sunset yellow FCF - Wikipedia [en.wikipedia.org]
- 9. iacmcolor.org [iacmcolor.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the genotoxicity of the food dye Sunset Yellow FCF in a micronucleus test in vivo | Akhaltseva | Hygiene and Sanitation [rjhas.ru]
- 12. Evaluation of the genotoxicity of the food dye Sunset Yellow FCF in a micronucleus test in vivo | Semantic Scholar [semanticscholar.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of "Yellow 1": A Guide to Safe and Compliant Practices
The proper disposal of any chemical substance is paramount for laboratory safety and environmental protection. While the name "Yellow 1" may appear on product labels, it is not a standardized chemical identifier. Instead, it is a generic descriptor for a variety of substances, each with unique properties and disposal requirements. This guide provides essential, step-by-step procedures for the safe handling and disposal of chemicals broadly labeled as "this compound," emphasizing the critical role of the Safety Data Sheet (SDS).
Identifying Your "this compound": The Crucial First Step
Before any disposal procedures can be initiated, it is imperative to identify the specific chemical composition of the "this compound" product in use. Different products sold under this name can have vastly different hazard profiles, as illustrated in the table below. The primary source for this vital information is the manufacturer-provided Safety Data Sheet (SDS).
Table 1: Comparison of Hazard Classifications for Various "Yellow" Chemical Products
| Product Name | Chemical Composition (Example) | Hazard Classification | Key Disposal Considerations |
| YELLOW METALLIC DYE | Iron hydroxide oxide yellow | Not classified as hazardous under CLP Regulation (EC) No 1272/2008.[1] | Follow local regulations for non-hazardous waste. |
| SAFETY YELLOW LC POLY | Not specified | Acute toxicity (oral), Skin sensitization, Germ cell mutagenicity, Carcinogenicity.[2] | Dispose of as hazardous waste. Avoid creating dust.[2] |
| Buffer Solution, pH 7.00 Yellow | Not specified | Body tissue irritant.[3] | Contain spills with absorbent material and dispose of in a sealed container.[3] |
| Acid Yellow 23 (Tartrazine) | C.I. 19140 | Eye and skin irritant.[4] | Dispose of contents/container in accordance with local/regional/national/international regulations.[4] |
Standard Operating Procedure for Chemical Waste Disposal
Once the specific hazards of your "this compound" have been identified from the SDS, the following general procedures should be followed for its disposal as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name of the contents as listed on the SDS. Do not use abbreviations.
-
Segregate incompatible wastes to prevent dangerous chemical reactions. For instance, do not mix acids with alkalis.
Step 2: Container Management
-
Use a sturdy, leak-proof container that is chemically compatible with the waste.[5][6]
-
Keep the waste container securely closed except when adding waste.[5][6]
-
Store waste containers in a designated, well-ventilated area, away from heat and direct sunlight.[3][7] Secondary containment should be used for liquid wastes.[6]
Step 3: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE as specified in the SDS when handling chemical waste. This may include chemical splash goggles, gloves, and protective clothing.[2][3]
Step 4: Disposal of Empty Containers
-
Empty chemical containers must be thoroughly rinsed. The first rinse should be collected and disposed of as hazardous waste.[6]
-
Subsequent rinses of containers that held non-toxic substances can often be disposed of down the drain with copious amounts of water, but always check local regulations.
-
All labels on the empty container must be removed or defaced before it is discarded.[6]
Step 5: Arranging for Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[6]
-
Do not dispose of hazardous chemicals down the drain, in the regular trash, or by evaporation.[6]
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a chemical substance like "this compound."
Caption: Workflow for the safe and compliant disposal of laboratory chemicals.
By adhering to these procedures and always prioritizing the information contained within the specific Safety Data Sheet for your "this compound" product, you can ensure the safety of yourself and your colleagues, while maintaining compliance with all relevant regulations.
References
- 1. grupolacrilar.pt [grupolacrilar.pt]
- 2. buyat.ppg.com [buyat.ppg.com]
- 3. cdn.sparkfun.com [cdn.sparkfun.com]
- 4. spectracolors.com [spectracolors.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. download.basf.com [download.basf.com]
Comprehensive Safety and Handling Guide for Solvent Yellow 1
Disclaimer: This document provides a summary of safety and handling procedures for Solvent Yellow 1 (also known as p-Aminoazobenzene). It is intended as a reference and should not replace a thorough review of the full Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department.
Solvent this compound is an azo dye that requires careful handling due to its potential health risks, including being a suspected human carcinogen.[1][2] Adherence to proper safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Solvent this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in a fume hood) | Safety glasses with side shields | Impervious gloves (e.g., nitrile rubber) | Laboratory coat | Not generally required if handled in a certified chemical fume hood. |
| Weighing and Diluting | Chemical safety goggles | Impervious gloves | Disposable Tyvek-type sleeves taped to gloves, or a full disposable suit. | NIOSH-approved half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA).[1] |
| Spill Cleanup | Chemical safety goggles or face shield | Impervious gloves and rubber boots | Full disposable coveralls[3] | Self-contained breathing apparatus (SCBA)[3] |
| Firefighting | Not applicable | Not applicable | Fully protective impervious suit | Self-contained respirator[3] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation:
-
During Handling:
-
After Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Decontaminate all work surfaces.
-
Remove and dispose of contaminated PPE as hazardous waste.
-
Disposal Plan:
-
All waste containing Solvent this compound must be disposed of as hazardous waste.[6]
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3] Contact your institution's EHS department for specific guidance.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]
-
Ventilate: Increase ventilation in the area of the spill.[6]
-
Contain: For small spills, absorb the material with inert substances like sand, vermiculite, or diatomite.[3] For larger spills, dike the area to prevent spreading.[4]
-
Clean-up:
-
Only trained personnel wearing appropriate PPE (including respiratory protection) should perform the clean-up.[6]
-
For solid spills, carefully collect the material and place it in a sealed container for disposal.[6] Avoid generating dust.[7]
-
For liquid spills, absorb with an inert material and place in a sealed container.[6]
-
Wash the spill site with soap and water after the material has been removed.[3]
-
-
Decontaminate: All personnel involved in the cleanup must decontaminate themselves before removing protective gear.[6]
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse. Seek medical attention.[4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
If ingested: Do NOT induce vomiting. Seek immediate medical attention.[3]
Experimental Workflow: Spill Response
The following diagram illustrates the step-by-step workflow for responding to a Solvent this compound spill.
Caption: Workflow for a safe and effective response to a Solvent this compound spill.
References
- 1. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solvent this compound [tiiips.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. scienceinteractive.com [scienceinteractive.com]
- 5. urethanecoatings.com.au [urethanecoatings.com.au]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
